molecular formula C10H11N B075176 2-Methyl-2-phenylpropanenitrile CAS No. 1195-98-8

2-Methyl-2-phenylpropanenitrile

Cat. No.: B075176
CAS No.: 1195-98-8
M. Wt: 145.2 g/mol
InChI Key: PGQTYXFMSZUGOW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpropanenitrile is a high-value, sterically hindered nitrile compound of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring a tertiary carbon center adjacent to the cyano group and a phenyl ring, makes it a versatile and robust building block. A primary research application is its use as a precursor for the synthesis of substituted carboxylic acids and esters via hydrolysis, and more notably, as a key intermediate in the construction of complex molecular architectures, including pharmaceuticals and agrochemicals. Its steric bulk is particularly valuable in ligand design for catalysis, where it can be transformed into corresponding amines or tetrazoles to modulate the steric and electronic properties of metal complexes. Furthermore, the 2-methyl-2-phenylpropane backbone serves as a stable, non-labile scaffold in the development of novel ionic liquids, polymers, and metal-organic frameworks (MOFs), where its bulk influences material properties such as porosity and thermal stability. Researchers value this compound for its ability to introduce significant steric hindrance, which can be crucial for probing reaction mechanisms, stabilizing reactive intermediates, or directing regioselectivity in catalytic transformations. This product is provided exclusively for research and development purposes in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQTYXFMSZUGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383929
Record name 2-methyl-2-phenylpropanenitrile
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-98-8
Record name α,α-Dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-2-phenylpropanenitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile, is a versatile nitrile compound with significant applications as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural motif is found in a range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and spectral data of this compound. Detailed experimental protocols for its preparation via phase-transfer catalyzed alkylation of phenylacetonitrile are presented, along with a discussion of its role as a building block in drug development, exemplified by its use in the synthesis of antihistaminic agents.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1] A comprehensive summary of its chemical and physical properties is provided in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N[2]
Molecular Weight 145.20 g/mol [2]
CAS Number 1195-98-8[2]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 106 °C at 13 mmHg
Density 0.97 g/cm³ (at 20°C)
Refractive Index 1.51
LogP 2.5[2]

Table 2: Spectroscopic Data

Spectrum TypeKey Peaks/SignalsSource(s)
¹H NMR Data available, typically shows signals for aromatic and methyl protons.[3]
¹³C NMR Data available, shows characteristic peaks for nitrile, quaternary, aromatic, and methyl carbons.[4]
Infrared (IR) Conforms to structure, with a characteristic nitrile (C≡N) stretch.[1][4]
Mass Spectrometry (MS) GC-MS data available, consistent with the molecular weight.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the exhaustive methylation of phenylacetonitrile (also known as benzyl cyanide). Phase-transfer catalysis (PTC) is often employed to facilitate this reaction, allowing for the use of inorganic bases in a biphasic system, which offers advantages in terms of safety, cost, and ease of work-up.[5][6]

Reaction Principle

The synthesis involves the deprotonation of the benzylic carbon of phenylacetonitrile by a strong base, forming a carbanion. This carbanion then acts as a nucleophile, attacking a methylating agent, such as dimethyl sulfate or methyl iodide. The process is repeated to achieve dimethylation at the alpha position. A phase-transfer catalyst, typically a quaternary ammonium salt, is used to transport the hydroxide or other basic anion from the aqueous phase to the organic phase where the reaction occurs.[5]

Experimental Protocol: Alkylation of Phenylacetonitrile using Phase-Transfer Catalysis

The following protocol is adapted from established methods for the alkylation of phenylacetonitrile.[5][7]

Materials:

  • Phenylacetonitrile

  • Dimethyl sulfate (or methyl iodide)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene (or other suitable organic solvent)

  • Water (for work-up)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer/thermocouple.

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a round-bottom flask, charge phenylacetonitrile and toluene. Add the phase-transfer catalyst (e.g., 1-5 mol% relative to phenylacetonitrile).

  • Addition of Base: Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution.

  • Addition of Methylating Agent: Slowly add the dimethyl sulfate from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature within a safe range (e.g., 25-40 °C). Cooling with a water bath may be necessary.

  • Reaction Monitoring: After the addition is complete, continue stirring at a slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.

A notable example of its application is as an intermediate in the synthesis of certain antihistamines. For instance, it is a precursor to 2-methyl-2-phenylpropionic acid, which is a key component in the synthesis of Fexofenadine, a non-sedating H1 receptor antagonist.[5] The synthesis of a key intermediate for Fexofenadine starts from this compound.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via phase-transfer catalyzed alkylation of phenylacetonitrile.

Synthesis_Workflow reagents Phenylacetonitrile Dimethyl Sulfate Sodium Hydroxide Phase-Transfer Catalyst Toluene reaction Alkylation Reaction (Phase-Transfer Catalysis) reagents->reaction 1. Combine & React workup Aqueous Work-up & Extraction reaction->workup 2. Quench & Separate purification Drying & Solvent Removal workup->purification 3. Isolate Crude Product distillation Vacuum Distillation purification->distillation 4. Purify product Pure 2-Methyl-2- phenylpropanenitrile distillation->product

Synthesis Workflow for this compound.
Role in Pharmaceutical Synthesis

This diagram shows the logical relationship of this compound as a key intermediate in the synthesis of a Fexofenadine precursor.

Pharmaceutical_Synthesis start 2-Methyl-2- phenylpropanenitrile hydrolysis Hydrolysis start->hydrolysis intermediate1 2-Methyl-2- phenylpropionic acid hydrolysis->intermediate1 further_steps Further Synthetic Steps intermediate1->further_steps fexofenadine_precursor Fexofenadine Precursor further_steps->fexofenadine_precursor

Role as an Intermediate in Pharmaceutical Synthesis.

Safety and Handling

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with established protocols for its efficient synthesis. Its chemical properties, particularly the reactivity of the nitrile group, make it a versatile building block for the construction of more complex molecules in the field of medicinal chemistry and drug development. A thorough understanding of its synthesis and properties is essential for its safe and effective utilization in research and industrial applications.

References

2-Methyl-2-phenylpropanenitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Methyl-2-phenylpropanenitrile, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Structure and IUPAC Name

This compound, also known as α,α-dimethylphenylacetonitrile, is a nitrile compound featuring a phenyl group and two methyl groups attached to the α-carbon.

Chemical Structure:

(Where Ph represents a phenyl group)

The IUPAC name for this compound is This compound .[1][2][3] Its chemical formula is C₁₀H₁₁N.[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties
PropertyValueReference
Molecular Weight 145.20 g/mol [1]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 106 °C at 13 mmHg[1]
Density 0.97 g/cm³ at 20 °C
Refractive Index (n²⁰/D) 1.51
CAS Number 1195-98-8[1]
SMILES CC(C)(C#N)c1ccccc1
Spectroscopic Data
SpectroscopyKey Peaks and Interpretation
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and a singlet for the six protons of the two methyl groups are expected.
¹³C NMR Characteristic peaks for the nitrile carbon, the quaternary carbon, the carbons of the phenyl ring, and the methyl carbons are observed.
Infrared (IR) A sharp, medium-intensity peak around 2230-2250 cm⁻¹ is characteristic of the C≡N stretching vibration.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of methyl and cyano groups.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the exhaustive methylation of phenylacetonitrile. The following is a representative experimental protocol.

Reaction:

Materials:

  • Phenylacetonitrile

  • Methyl iodide

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in anhydrous THF.

  • To this suspension, add phenylacetonitrile (1 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • The reaction mixture is then stirred at room temperature for 24 hours.

  • The reaction is quenched by the slow addition of water at 0 °C.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and purity determination of this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate. Inject 1 µL of the solution into the GC-MS system.

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic route to this compound from phenylacetonitrile.

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile Intermediate Phenylacetonitrile Anion Phenylacetonitrile->Intermediate  NaH / THF   Product This compound Intermediate->Product  2 CH₃I  

Caption: Synthesis of this compound.

Safety Information

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled or ingested, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Spectroscopic Profile of 2-Methyl-2-phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Compound Information

  • IUPAC Name: this compound

  • Synonyms: 2-Methyl-2-phenylpropionitrile, Dimethylphenylacetonitrile

  • CAS Number: 1195-98-8

  • Molecular Formula: C₁₀H₁₁N

  • Molecular Weight: 145.20 g/mol

  • Chemical Structure:

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.30Multiplet5HAromatic protons (C₆H₅)
1.70Singlet6HMethyl protons (2 x CH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
139.5Aromatic C (quaternary)
128.8Aromatic CH
128.0Aromatic CH
125.8Aromatic CH
123.0Nitrile Carbon (C≡N)
42.5Quaternary Carbon (C(CH₃)₂)
27.5Methyl Carbon (CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3030MediumAromatic C-H Stretch
2980 - 2930MediumAliphatic C-H Stretch
2240StrongNitrile (C≡N) Stretch
1600, 1495, 1450Medium to StrongAromatic C=C Bending
760, 700StrongAromatic C-H Bending (Monosubstituted)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
14525[M]⁺ (Molecular Ion)
130100[M - CH₃]⁺
10340[C₆H₅C(CH₃)]⁺
7730[C₆H₅]⁺
5115[C₄H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans. The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz. The experiment was performed using a proton-decoupled pulse sequence. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans were employed. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A neat liquid sample of this compound was placed as a thin film between two potassium bromide (KBr) plates. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was obtained using a mass spectrometer with an electron ionization (EI) source. The liquid sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 40-500 amu. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Multiplicity NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

An In-Depth Technical Guide to 2-Methyl-2-phenylpropanenitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Chemical Intermediate

2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile, is a nitrile compound with significant applications as a versatile intermediate in organic synthesis. Its chemical structure, featuring a quaternary carbon bonded to a phenyl group, a nitrile moiety, and two methyl groups, makes it a valuable building block for the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and its role in drug development.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms α,α-Dimethylphenylacetonitrile, 2-Methyl-2-phenylpropionitrile[3]
CAS Number 1195-98-8[3]
Molecular Formula C₁₀H₁₁N[3]
Molecular Weight 145.20 g/mol [3]
Appearance Colorless to almost colorless clear liquid[4]
Boiling Point 106 °C at 13 mmHg54-56 °C at 1.0 mmHg[4][5]
Density 0.97 g/cm³ at 20 °C[4]
Refractive Index 1.51[4]
Solubility Information not readily available, but expected to be soluble in common organic solvents like toluene, dichloromethane, methanol, and ethanol.
Melting Point Not applicable (liquid at room temperature)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected and reported spectral data.

¹H NMR Spectroscopy (Proton NMR)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.3-7.5Multiplet5HAromatic protons (C₆H₅)
~ 1.7Singlet6HMethyl protons (2 x CH₃)

¹³C NMR Spectroscopy (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
~ 140Quaternary aromatic carbon (C-ipso)
~ 129Aromatic CH
~ 128Aromatic CH
~ 126Aromatic CH
~ 123Nitrile carbon (C≡N)
~ 38Quaternary aliphatic carbon (C(CH₃)₂)
~ 27Methyl carbons (2 x CH₃)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~ 3060-3030MediumAromatic C-H stretch
~ 2980-2930MediumAliphatic C-H stretch
~ 2235StrongC≡N (nitrile) stretch
~ 1600, 1495, 1450Medium-StrongAromatic C=C skeletal vibrations

Key Chemical Reactions and Experimental Protocols

This compound can undergo several important chemical transformations, primarily involving the nitrile group. Detailed experimental protocols for its synthesis, hydrolysis, and reduction are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dialkylation of phenylacetonitrile using a methylating agent in the presence of a strong base. Phase-transfer catalysis is a commonly employed and efficient method for this transformation.[6][7]

Experimental Protocol: Synthesis via Phase-Transfer Catalysis

  • Materials:

    • Phenylacetonitrile

    • Methyl iodide (or dimethyl sulfate)

    • 50% (w/w) aqueous sodium hydroxide solution

    • Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

    • Toluene

    • Diethyl ether

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, charge phenylacetonitrile and toluene.

    • Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the mixture.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition of the base, add methyl iodide (2.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition of methyl iodide is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-24 hours, or until the reaction is complete as monitored by TLC or GC.

    • Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Phenylacetonitrile + Toluene C Round-bottom flask A->C B TBAB B->C D Cool to 0-5 °C C->D E Add 50% NaOH (aq) D->E F Add Methyl Iodide E->F G Stir at RT for 12-24h F->G H Dilute with Water G->H I Extract with Diethyl Ether H->I J Wash with Brine I->J K Dry over MgSO4 J->K L Filter K->L M Solvent Removal L->M N Vacuum Distillation M->N O Pure Product N->O

Caption: Experimental workflow for the synthesis of this compound.

Hydrolysis to 2-Methyl-2-phenylpropanoic Acid

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield 2-methyl-2-phenylpropanoic acid, a carboxylic acid derivative.

Experimental Protocol: Basic Hydrolysis

  • Materials:

    • This compound

    • 10% aqueous sodium hydroxide solution

    • Concentrated hydrochloric acid

    • Diethyl ether

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add this compound and a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC by observing the disappearance of the starting nitrile.

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the cooled solution to a separatory funnel and extract with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-methyl-2-phenylpropanoic acid should form.

    • Extract the acidic aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude 2-methyl-2-phenylpropanoic acid.

    • The product can be further purified by recrystallization from a suitable solvent like hexane.

Hydrolysis_Pathway Nitrile This compound Intermediate Carboxylate Salt (in solution) Nitrile->Intermediate 1. NaOH (aq), Reflux Acid 2-Methyl-2-phenylpropanoic Acid Intermediate->Acid 2. HCl (aq)

Caption: Reaction pathway for the hydrolysis of this compound.

Reduction to 2-Methyl-2-phenylpropan-1-amine

The nitrile group is readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9]

Experimental Protocol: Reduction with LiAlH₄

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 15% aqueous sodium hydroxide solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous diethyl ether.

    • Dissolve this compound in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

    • Slowly add the solution of the nitrile to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for an additional 2-4 hours.

    • Cool the reaction mixture back to 0 °C.

    • Workup (Fieser method): Cautiously and sequentially add the following dropwise:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used)

      • 'x' mL of 15% aqueous NaOH solution

      • '3x' mL of water

    • Stir the resulting granular precipitate vigorously for 30 minutes.

    • Filter the solid aluminum salts and wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrate and the washings, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methyl-2-phenylpropan-1-amine.

    • The product can be purified by distillation under reduced pressure.

Reduction_Logical_Flow Start Start: Dry, Inert Atmosphere Prepare_LiAlH4 Suspend LiAlH4 in Anhydrous Ether Start->Prepare_LiAlH4 Prepare_Nitrile Dissolve Nitrile in Anhydrous Ether Start->Prepare_Nitrile Reaction Slowly add Nitrile solution to LiAlH4 suspension at 0 °C Prepare_LiAlH4->Reaction Prepare_Nitrile->Reaction Reflux Warm to RT, then Reflux Reaction->Reflux Workup Cool to 0 °C Quench with H2O, NaOH(aq), H2O Reflux->Workup Isolation Filter Aluminum Salts Workup->Isolation Purification Dry and Evaporate Solvent Isolation->Purification End End: Purified Amine Purification->End

Caption: Logical workflow for the reduction of this compound.

Role in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The α,α-disubstituted phenylacetonitrile moiety is a precursor to the 2-arylpropionic acid structure, which is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). While direct evidence for its use in the commercial synthesis of drugs like gemfibrozil, fenoprofen, or ketoprofen is not prominently documented in publicly available literature, its structural similarity to key intermediates makes it a compound of high interest.[10][11][12]

A notable example of a structurally related compound's application is in the synthesis of Fexofenadine , a widely used antihistamine. A key intermediate in some synthetic routes to Fexofenadine is 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.[13] This highlights the importance of the this compound scaffold in accessing complex pharmaceutical targets. The synthesis of such intermediates often involves the alkylation of a substituted phenylacetonitrile, a reaction for which this compound itself provides a fundamental model.

The chemical transformations of this compound, particularly its hydrolysis to 2-methyl-2-phenylpropanoic acid and its reduction to 2-methyl-2-phenylpropan-1-amine, provide access to two different classes of compounds—carboxylic acids and primary amines—both of which are of significant importance in medicinal chemistry for the construction of a wide range of bioactive molecules.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical, chemical, and spectroscopic properties. The synthetic and reaction protocols detailed in this guide provide a solid foundation for its use in a research and development setting. Its structural relationship to key intermediates in the synthesis of important pharmaceuticals underscores its relevance to drug development professionals. Further exploration of its applications in the synthesis of novel bioactive compounds is a promising area for future research.

References

An In-Depth Technical Guide on the Discovery and Historical Synthesis of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile. It details the evolution of its synthesis from early classical methods to modern, more efficient protocols. This document includes a comparative analysis of various synthetic routes, detailed experimental procedures, and quantitative data to offer a thorough understanding of the methodologies. Visual aids in the form of reaction pathway diagrams are provided to illustrate the logical progression of synthetic strategies.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and other fine chemicals. Its structure, featuring a quaternary carbon atom adjacent to a nitrile group and a phenyl ring, presents unique synthetic challenges and opportunities. Understanding the historical development of its synthesis provides valuable context for contemporary process development and optimization. This guide traces the timeline of its discovery and the refinement of its preparation methods.

Discovery and Early Synthesis

One of the classical approaches to C-alkylation of active methylene compounds like phenylacetonitrile involved the use of sodium amide (NaNH₂) or metal hydrides in anhydrous solvents.[1] These strong bases are capable of deprotonating the benzylic carbon, forming a resonance-stabilized carbanion that can then react with an alkyl halide in an SN2 reaction.[1]

Classical Synthesis via Alkylation of Phenylacetonitrile

The earliest methods for preparing this compound would have followed a two-step methylation of phenylacetonitrile.

Reaction Pathway:

classical_synthesis phenylacetonitrile Phenylacetonitrile intermediate α-Methylphenylacetonitrile phenylacetonitrile->intermediate First Alkylation product This compound intermediate->product Second Alkylation reagents1 1. Strong Base (e.g., NaNH2) 2. Methyl Halide (e.g., CH3I) reagents2 1. Strong Base (e.g., NaNH2) 2. Methyl Halide (e.g., CH3I) synthesis_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Reactants (Phenylacetonitrile, Base, Solvent, Catalyst) start->reactants addition Add Methylating Agent reactants->addition reaction Reaction under Controlled Conditions addition->reaction quench Quench Reaction reaction->quench extraction Extraction quench->extraction washing Washing extraction->washing drying Drying washing->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Distillation) concentration->purification product Final Product purification->product

References

An In-depth Technical Guide to the Synthesis of α,α-Dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for α,α-dimethylphenylacetonitrile, also known as 2-phenylisobutyronitrile. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The methodologies discussed herein are supported by detailed experimental protocols, quantitative data, and process visualizations to facilitate a thorough understanding and practical application in a laboratory setting.

The predominant and most versatile method for the synthesis of α,α-dimethylphenylacetonitrile is the exhaustive methylation of phenylacetonitrile (also known as benzyl cyanide). This transformation can be achieved through several distinct approaches, primarily categorized by the choice of base and reaction conditions. This guide will focus on two principal pathways:

  • Alkylation using Strong Bases in Aprotic Solvents: This classical approach involves the use of potent bases such as sodium hydride (NaH) or sodium amide (NaNH₂) in anhydrous aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Phase-Transfer Catalysis (PTC): This method offers a more operationally simple and often safer alternative, employing a phase-transfer catalyst to facilitate the reaction between the organic substrate and an inorganic base, typically concentrated aqueous sodium hydroxide (NaOH).

Data Presentation: Comparison of Synthesis Pathways

The following tables summarize quantitative data from various reported syntheses of α,α-dimethylphenylacetonitrile, allowing for a comparative analysis of different methodologies.

Table 1: Synthesis of α,α-Dimethylphenylacetonitrile via Strong Base Alkylation

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Methyl IodideSodium HydrideDMFRoom Temperature0.5 - 19697 (HPLC)CN102924327A

Table 2: Synthesis of α,α-Dimethylphenylacetonitrile via Phase-Transfer Catalysis

Methylating AgentBaseCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Methyl Chloride33% aq. NaOHTrioctylamineToluene20 - 402 - 498>99 (GC)US6143896A
Methyl Iodide50% aq. NaOHBenzyltriethylammonium chloride-28 - 352.528*-[1]

*Note: This reaction primarily yielded the mono-methylated product (66%), with the di-methylated product as a significant byproduct.

Experimental Protocols

Method 1: Alkylation using Sodium Hydride and Methyl Iodide

This protocol is adapted from a procedure described for the dimethylation of benzyl cyanide derivatives.

Materials:

  • Benzyl cyanide

  • Methyl iodide

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, and under an inert atmosphere, dissolve methyl iodide (a slight molar excess relative to the two desired methylations) and sodium hydride (a slight molar excess relative to benzyl cyanide) in anhydrous DMF.

  • Addition of Benzyl Cyanide: While stirring the solution, slowly add a solution of benzyl cyanide in anhydrous DMF from the dropping funnel.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 0.5 to 1 hour.

  • Work-up: Cool the reaction mixture by pouring it into an ice-water mixture. Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure α,α-dimethylphenylacetonitrile.

Method 2: Alkylation via Phase-Transfer Catalysis using Methyl Chloride

This protocol is based on a high-yield industrial synthesis method.

Materials:

  • Benzyl cyanide

  • Methyl chloride (chloromethane)

  • Sodium hydroxide (NaOH), 33% aqueous solution

  • Trioctylamine (phase-transfer catalyst)

  • Toluene (optional, for dissolving benzyl cyanide if solid)

  • Water

Equipment:

  • Reactor equipped for gas introduction and pressure control

  • Mechanical stirrer

  • Separatory funnel

  • Apparatus for distillation under reduced pressure

Procedure:

  • Reaction Setup: Charge a reactor with a 33% aqueous solution of sodium hydroxide and trioctylamine.

  • Reaction: With vigorous stirring, introduce benzyl cyanide and methyl chloride into the reactor at a temperature of 20-40°C. The reaction can be carried out under a slight superatmospheric pressure (up to 5 bar) if using gaseous methyl chloride.[2]

  • Completion and Work-up: Continue stirring for 2 to 4 hours. After the reaction is complete, add water to dissolve any precipitated salts and separate the organic phase.

  • Purification: The organic phase containing the product can be purified by distillation under reduced pressure to yield high-purity α,α-dimethylphenylacetonitrile.[3] The content of mono-methylated benzyl cyanide and unreacted benzyl cyanide is typically below 0.1%.[3]

Mandatory Visualizations

General Pathway for the Synthesis of α,α-Dimethylphenylacetonitrile

G General Synthesis Pathway A Phenylacetonitrile (Benzyl Cyanide) D α-Methylphenylacetonitrile (Intermediate) A->D + Methylating Agent + Base B Methylating Agent (e.g., Methyl Iodide, Methyl Chloride) C Base (e.g., NaH, NaOH) E α,α-Dimethylphenylacetonitrile (Final Product) D->E + Methylating Agent + Base

Caption: A simplified workflow for the two-step methylation of phenylacetonitrile.

Mechanism of Phase-Transfer Catalysis in Alkylation

G Phase-Transfer Catalysis Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH Na+ OH- QCN_aq NaX Na+ X- QCN_org Q+ CN- QCN_aq->QCN_org Ion Pair Transport RCN PhCH2CN R_C_anion Ph(CH)CN- RCN->R_C_anion Deprotonation (at interface) R_CH3_CN PhCH(CH3)CN R_C_anion->R_CH3_CN + CH3X R_C_CH3_anion PhC(CH3)CN- R_CH3_CN->R_C_CH3_anion Deprotonation R_diCH3_CN PhC(CH3)2CN R_C_CH3_anion->R_diCH3_CN + CH3X RX CH3X QX Q+ X- QX->QCN_aq Catalyst Regeneration QCN_org->QX Reaction

References

Solubility of 2-Methyl-2-phenylpropanenitrile in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2-phenylpropanenitrile in organic solvents. While quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a thorough examination of its expected solubility based on its physicochemical properties and established chemical principles. Furthermore, this guide furnishes detailed experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific applications. The provided methodologies, including the isothermal gravimetric method and High-Performance Liquid Chromatography (HPLC) analysis, offer robust frameworks for accurate solubility assessment, a critical parameter in process development, formulation, and various research applications.

Introduction

This compound, also known as α,α-dimethylphenylacetonitrile, is a nitrile compound with a molecular formula of C₁₀H₁₁N. Its structure, featuring a phenyl group and a tertiary nitrile, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound in organic solvents is paramount for its application in chemical synthesis, purification processes, and formulation development within the pharmaceutical and chemical industries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties provide insights into its expected behavior in different solvent systems.

PropertyValue
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.21 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 114-116 °C at 20 Torr
Water Solubility Practically insoluble (0.07 g/L at 25 °C)[1]

Solubility in Organic Solvents

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound—comprising a nonpolar phenyl group and a polar nitrile group—suggests its solubility in a range of organic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): The compound is expected to exhibit good solubility in these solvents due to favorable dipole-dipole interactions between the nitrile group and the solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is anticipated. While the nitrile group can act as a hydrogen bond acceptor, the bulky phenyl and methyl groups may slightly hinder solvation compared to smaller nitriles.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The presence of the phenyl ring suggests that it will be soluble in aromatic solvents like toluene. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower due to the compound's overall polarity.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The table below reflects this lack of available data. Researchers are encouraged to determine the solubility experimentally for their specific solvent systems and conditions of interest using the protocols outlined in this guide.

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol25Not Available
Ethanol25Not Available
Acetone25Not Available
Dichloromethane25Not Available
Ethyl Acetate25Not Available
Toluene25Not Available
Hexane25Not Available

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Isothermal Gravimetric Method

This method is a reliable and straightforward technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic water bath or incubator

  • Vials or flasks with secure caps

  • Magnetic stirrer and stir bars

  • Volumetric pipettes

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask. An excess is ensured when a separate liquid phase of the solute remains after equilibration.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic water bath set to the desired temperature (e.g., 25 °C) and stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Withdrawal and Analysis:

    • After equilibration, stop the stirring and allow the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation.

    • Transfer the aliquot to a pre-weighed evaporating dish.

    • Record the exact weight of the evaporating dish with the solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. The temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

    • Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final constant weight.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and suitable for determining the solubility of compounds, especially when only small amounts of material are available.

Objective: To determine the concentration of this compound in a saturated solution using HPLC with external standards.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • This compound (for standard and sample preparation)

  • Selected organic solvent

  • Mobile phase solvents (HPLC grade)

  • Volumetric flasks and pipettes

  • Syringe filters (compatible with the solvent)

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (Section 4.1, step 1).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known concentration in the mobile phase or a compatible solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These standards should bracket the expected concentration of the saturated solution.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating this compound from any impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Create a calibration curve by plotting the peak area versus the concentration of the standard solutions. The curve should be linear with a high correlation coefficient (R² > 0.99).

  • Sample Analysis:

    • After equilibration of the saturated solution, withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility of the compound in the selected solvent at the experimental temperature.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start: Select Solute and Solvent prep_saturated Prepare Saturated Solution (Excess Solute in Solvent) start->prep_saturated equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with stirring) prep_saturated->equilibrate separate Separate Saturated Solution (Centrifugation/Settling) equilibrate->separate method_choice Choose Analytical Method separate->method_choice gravimetric_start Gravimetric Method method_choice->gravimetric_start Gravimetric hplc_start HPLC Method method_choice->hplc_start HPLC withdraw_grav Withdraw Known Volume of Supernatant gravimetric_start->withdraw_grav weigh_initial Weigh in Pre-tared Dish withdraw_grav->weigh_initial evaporate Evaporate Solvent weigh_initial->evaporate weigh_final Weigh Residue to Constant Mass evaporate->weigh_final calculate_grav Calculate Solubility (mass/volume) weigh_final->calculate_grav end_node End: Report Solubility Data calculate_grav->end_node prep_standards Prepare Standard Solutions & Generate Calibration Curve hplc_start->prep_standards withdraw_hplc Withdraw and Filter Supernatant prep_standards->withdraw_hplc dilute Dilute Sample to fall within Calibration Range withdraw_hplc->dilute analyze_hplc Analyze by HPLC dilute->analyze_hplc calculate_hplc Calculate Concentration (using Calibration Curve) analyze_hplc->calculate_hplc calculate_hplc->end_node

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not extensively documented, its molecular structure suggests good solubility in a range of polar and nonpolar organic solvents. This guide provides a robust framework for understanding the factors that influence its solubility and offers detailed experimental protocols for its quantitative determination. The provided methodologies will enable researchers and drug development professionals to generate the precise solubility data required for their specific applications, thereby facilitating more efficient and predictable chemical processes.

References

Lack of Publicly Available Thermochemical Data for 2-Methyl-2-phenylpropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current availability of thermochemical data for 2-Methyl-2-phenylpropanenitrile (CAS No. 1195-98-8). Despite a comprehensive search of scientific databases and literature, no specific experimental or theoretical thermochemical data, such as enthalpy of formation, heat capacity, entropy, or Gibbs free energy of formation, for this compound appears to be publicly available. This document summarizes the existing physicochemical information and outlines the standard experimental protocols that could be employed to determine these crucial thermodynamic properties.

Available Physicochemical and Computational Data

While core thermochemical data is absent, various sources provide some basic physicochemical and computationally derived properties for this compound. These are compiled in the table below for reference.

PropertyValueData Source(s)
Molecular Formula C₁₀H₁₁NChemScene, PubChem[1][2]
Molecular Weight 145.20 g/mol ChemScene[1]
Boiling Point 106 °C at 13 mmHgTokyo Chemical Industry Co., Ltd.[3]
114-116 °C at 20 TorrECHEMI[4]
Flash Point 101.4 °CECHEMI, TCI EUROPE N.V.[4]
Density 0.971 ± 0.06 g/cm³ (Predicted)ECHEMI[4]
Refractive Index 1.507ECHEMI[4]
Water Solubility Practically insoluble (0.07 g/L at 25 °C)ECHEMI[4]
Topological Polar Surface Area (TPSA) 23.79 ŲChemScene[1]
logP (Octanol/Water Partition Coefficient) 2.48778ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Hydrogen Bond Donors 0ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Standard Experimental Protocols for Thermochemical Analysis

The determination of fundamental thermochemical properties for a compound like this compound would involve well-established calorimetric and analytical techniques.

The standard enthalpy of formation is a cornerstone of thermochemical data. For organic nitrogen compounds, this is typically determined via combustion calorimetry.

  • Experimental Workflow: Static Bomb Combustion Calorimetry

    • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a combustible container.

    • Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel, which is then pressurized with a high-purity oxygen atmosphere. A small, known amount of water is added to the bomb to ensure that the nitric acid formed from the combustion of nitrogen is in a well-defined aqueous state.

    • Combustion: The bomb is submerged in a precisely measured quantity of water in a calorimeter. The sample is ignited electrically.

    • Temperature Measurement: The temperature change of the water surrounding the bomb is monitored with high precision.

    • Data Analysis: The energy equivalent of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise.

    • Derivation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and N₂).

Heat capacity is essential for understanding how the energy of a substance changes with temperature.

  • Experimental Workflow: Differential Scanning Calorimetry (DSC)

    • Sample and Reference Preparation: A small, accurately weighed sample of the nitrile and an inert reference material (often an empty pan) are placed in separate pans within the DSC instrument.

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, which includes a heating ramp through the temperature range of interest.

    • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and the reference at the same temperature.

    • Calculation: This differential heat flow is directly proportional to the heat capacity of the sample. The measurement is typically calibrated against a standard material with a well-known heat capacity, such as sapphire.

This property is critical for relating condensed-phase data to the gas phase.

  • Experimental Workflow: Thermogravimetric Analysis (TGA) for Vapor Pressure

    • Isothermal Measurement: A sample of the nitrile is heated to and held at a series of specific temperatures in a controlled atmosphere.

    • Mass Loss Monitoring: The rate of mass loss due to evaporation is measured at each temperature.

    • Vapor Pressure Determination: The rates of mass loss are used to determine the vapor pressure of the substance at each temperature.

    • Clausius-Clapeyron Analysis: The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.

Visualization of Core Thermochemical Relationships

The interplay between the core thermochemical properties determines the spontaneity of chemical processes. The Gibbs free energy (G) equation, G = H - TS, provides the fundamental logical relationship between enthalpy (H), entropy (S), and temperature (T).

Thermochemical_Logic cluster_inputs cluster_output Enthalpy Enthalpy (ΔH) Heat of Reaction Gibbs Gibbs Free Energy (ΔG) Reaction Spontaneity Enthalpy->Gibbs Direct Contribution Entropy Entropy (ΔS) Disorder Entropy->Gibbs Temperature-Dependent Contribution (-TΔS) Temperature Temperature (T)

Caption: Logical flow from Enthalpy and Entropy to determine Gibbs Free Energy.

References

Methodological & Application

Applications of 2-Methyl-2-phenylpropanenitrile in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropanenitrile, also known as α,α-dimethylphenylacetonitrile, is a versatile nitrile building block in organic synthesis. Its unique structural feature, a quaternary carbon center bearing a phenyl group and a nitrile moiety, makes it a valuable precursor for the synthesis of a variety of organic molecules, particularly those with a neopentylphenyl scaffold. This scaffold is of interest in medicinal chemistry and materials science due to its steric bulk and conformational rigidity. The nitrile group can be readily transformed into other key functional groups such as amines, carboxylic acids, and amides, opening up a wide range of synthetic possibilities.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Application Notes

This compound serves as a key starting material for the synthesis of various functionalized molecules. The primary applications revolve around the transformation of the nitrile group.

  • Synthesis of Primary Amines: The reduction of the nitrile group provides a straightforward route to 2-methyl-2-phenylpropan-1-amine. This primary amine is a valuable intermediate for the synthesis of pharmaceuticals and other biologically active compounds. The steric hindrance around the amino group, provided by the adjacent quaternary carbon, can influence the pharmacological properties of the final molecule.

  • Synthesis of Carboxylic Acids: Hydrolysis of the nitrile functionality under acidic or basic conditions yields 2-methyl-2-phenylpropanoic acid. This carboxylic acid and its derivatives can be used as building blocks in the synthesis of polymers, agrochemicals, and pharmaceuticals.

  • Synthesis of N-Substituted Amides via the Ritter Reaction: The Ritter reaction allows for the conversion of the nitrile into an N-substituted amide by reacting it with a carbocation source, typically generated from an alcohol or alkene in the presence of a strong acid. This reaction is particularly useful for synthesizing amides with bulky N-alkyl or N-aryl groups, which can be challenging to prepare by other methods.

Key Synthetic Transformations and Protocols

Reduction of this compound to 2-Methyl-2-phenylpropan-1-amine

The reduction of the nitrile group to a primary amine is a fundamental transformation. Catalytic hydrogenation using Raney Nickel is an effective and widely used method.

Experimental Protocol: Reduction using Raney Nickel and Potassium Borohydride

This protocol is adapted from a general procedure for the reduction of nitriles.[1]

Reaction Scheme:

Materials:

  • This compound

  • Raney Nickel (slurry in water or ethanol)

  • Potassium borohydride (KBH4)

  • Anhydrous Ethanol

  • Dichloromethane

  • Methanol

  • Filter aid (e.g., Celite)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add anhydrous ethanol (25 mL).

  • Carefully add Raney Nickel (moist weight approx. 0.64 g, ~10 mmol) to the ethanol.

  • To this suspension, add potassium borohydride (2.16 g, 40 mmol) in portions.

  • Add this compound (1.45 g, 10 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of dichloromethane and methanol (15:1) as the eluent.

  • Upon completion, filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The residue can be purified by distillation or column chromatography to afford 2-methyl-2-phenylpropan-1-amine.

Quantitative Data:

ReactionReagentsSolventTemperature (°C)Time (min)Yield (%)
Reduction of 2-phenylacetonitrileRaney Ni, KBH4Dry EthanolRoom Temp.4592[1]

Note: The provided yield is for the reduction of 2-phenylacetonitrile, a close analog. The yield for this compound is expected to be comparable under optimized conditions.

Logical Workflow for Nitrile Reduction:

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product A This compound B Add Raney Ni and KBH4 in Anhydrous Ethanol A->B Step 1 C Stir at Room Temperature B->C Step 2 D Filter to remove catalyst C->D Step 3 E Solvent Evaporation D->E Step 4 F 2-Methyl-2-phenylpropan-1-amine E->F Step 5

Workflow for the reduction of this compound.
Hydrolysis of this compound to 2-Methyl-2-phenylpropanoic Acid

The hydrolysis of the nitrile to a carboxylic acid can be achieved under basic conditions.

Experimental Protocol: Basic Hydrolysis

This protocol is based on a general procedure for the hydrolysis of 2-phenylpropanenitrile.

Reaction Scheme:

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 10% aqueous solution of sodium hydroxide.

  • Add this compound to the sodium hydroxide solution.

  • Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by TLC by acidifying an aliquot and extracting with ether.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of 2-methyl-2-phenylpropanoic acid should form.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization or distillation.

Quantitative Data:

SubstrateConditionsYield (%)Purity (%)
2-phenylpropanenitrile10% aq. NaOH, reflux, 4.5 h93>99 (after distillation)

Note: The provided data is for the hydrolysis of 2-phenylpropanenitrile. Similar results are expected for this compound.

Signaling Pathway for Basic Hydrolysis:

G A This compound B Hydroxide Attack on Nitrile Carbon A->B OH- C Intermediate Nitrilate Anion B->C D Protonation C->D H2O E Amide Intermediate D->E F Hydroxide Attack on Carbonyl Carbon E->F OH- G Tetrahedral Intermediate F->G H Elimination of Amide Ion G->H I Carboxylate Anion H->I J Acidic Workup I->J H+ K 2-Methyl-2-phenylpropanoic Acid J->K

Mechanism of basic hydrolysis of a nitrile.
Synthesis of N-tert-Butyl-2-methyl-2-phenylpropanamide via the Ritter Reaction

The Ritter reaction provides a route to N-substituted amides from nitriles.

Experimental Protocol: Ritter Reaction with tert-Butanol

This is a general protocol for the Ritter reaction.

Reaction Scheme:

Materials:

  • This compound

  • tert-Butanol

  • Concentrated sulfuric acid

  • Ice-water bath

  • Diethyl ether

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add this compound (10 mmol).

  • Slowly add concentrated sulfuric acid (e.g., 5 mL) to the nitrile with stirring, keeping the temperature below 10 °C.

  • To this cold mixture, add tert-butanol (12 mmol) dropwise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

  • Pour the reaction mixture slowly onto crushed ice.

  • The solid amide product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure N-tert-butyl-2-methyl-2-phenylpropanamide.

Quantitative Data:

NitrileAlcoholAcidYield (%)
AcetonitrileDiphenyl methanolSBNPSA92
Benzonitriletert-ButanolH2SO485-90 (typical)

Note: Specific yield data for the reaction of this compound was not found, but yields for similar Ritter reactions are generally good to excellent.

Logical Relationship in the Ritter Reaction:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product_formation Product Formation cluster_product Product A This compound E Nitrilium Ion A->E Nucleophilic Attack B tert-Butanol D tert-Butyl Carbocation B->D Protonation & Dehydration C Sulfuric Acid (Catalyst) D->E F Nucleophilic Attack by Water E->F H2O G Deprotonation F->G H N-tert-Butyl-2-methyl-2-phenylpropanamide G->H

Key steps in the Ritter reaction mechanism.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to be converted into primary amines, carboxylic acids, and N-substituted amides makes it a useful starting material for the synthesis of a wide range of target molecules, particularly in the fields of medicinal chemistry and drug development. The protocols provided herein offer a starting point for the practical application of this reagent in a laboratory setting. As with all chemical reactions, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

2-Methyl-2-phenylpropanenitrile: Not a Protecting Group, but a Reagent for Cyanation

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches have revealed no evidence to support the use of 2-methyl-2-phenylpropanenitrile as a protecting group in chemical synthesis. Instead, this compound is primarily utilized as a non-toxic and efficient electrophilic cyanide source for the synthesis of other nitrile-containing molecules through a process called transnitrilation.[1][2][3] This document clarifies the actual synthetic applications of this compound and provides a general overview of protecting group strategies for researchers, scientists, and drug development professionals.

Primary Application: A Source of Cyanide

This compound serves as a safer alternative to highly toxic cyanide reagents. Its primary application lies in the transfer of a cyanide (-CN) group to other organic molecules. This is particularly useful for creating nitrile-bearing quaternary centers in a one-pot process.[2][3] The reaction generally proceeds through the addition of an organometallic reagent (like an organolithium) to the nitrile, followed by the elimination of a stable carbanion and subsequent reaction with an electrophile.

The Concept of Protecting Groups in Synthesis

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced to a specific functional group to render it inert to the reaction conditions of subsequent steps. After the desired transformations are complete, the protecting group is removed to restore the original functional group.

An ideal protecting group should be:

  • Easily and selectively introduced in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removed in high yield under mild conditions that do not affect other functional groups.

Due to the lack of evidence for this compound's use as a protecting group, specific experimental protocols, quantitative data on its stability, and signaling pathway diagrams related to this application cannot be provided.

General Workflow for a Protecting Group Strategy

The following diagram illustrates the general logical workflow of employing a protecting group in a multi-step synthesis.

Protecting_Group_Workflow A Starting Material with multiple functional groups B Protection of Functional Group 1 A->B Introduce Protecting Group C Chemical Transformation on Functional Group 2 B->C Perform desired reaction D Deprotection of Functional Group 1 C->D Remove Protecting Group E Final Product D->E

Caption: General workflow for the application of a protecting group in chemical synthesis.

Common Protecting Groups for Various Functional Groups

For the benefit of researchers, the following tables summarize some commonly used protecting groups for amines, alcohols, and thiols, along with their typical protection and deprotection conditions.

Amine Protecting Groups
Protecting GroupAbbreviationProtection Reagent(s)Deprotection Condition(s)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)
Alcohol Protecting Groups
Protecting GroupAbbreviationProtection Reagent(s)Deprotection Condition(s)
tert-ButyldimethylsilylTBDMS or TBSTBDMS-Cl, imidazoleFluoride source (e.g., TBAF), acid
TetrahydropyranylTHPDihydropyran (DHP), acid catalystAqueous acid
BenzylBnBenzyl bromide (BnBr), baseCatalytic hydrogenation (H₂, Pd/C)
MethoxymethylMOMMOM-Cl, baseAcid
Thiol Protecting Groups
Protecting GroupAbbreviationProtection Reagent(s)Deprotection Condition(s)
TritylTrTrityl chloride (Tr-Cl), baseAcid, mild oxidation
p-MethoxybenzylPMBPMB-Cl, baseStrong acid, oxidative cleavage (DDQ)
AcetamidomethylAcmAcm-ClMercury(II) or Silver(I) salts, iodine

Experimental Protocols for Common Protecting Groups

Below are representative, generalized protocols for the protection and deprotection of an amine with a Boc group and an alcohol with a TBDMS group. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Boc Protection of a Primary Amine

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.1 - 1.5 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: TBDMS Protection of a Primary Alcohol

Materials:

  • Primary alcohol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.0-2.5 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMS-Cl (1.1-1.2 equiv) portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Application Notes and Protocols: The Role of the 2-Methyl-2-phenylpropanenitrile Moiety in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes clarify the role of the 2-methyl-2-phenylpropanenitrile structure in the context of radical polymerization. While this compound itself is not utilized as a conventional thermal initiator for radical polymerization, its structural motif is a key component in a class of advanced initiators known as alkoxyamines, which are employed in Nitroxide-Mediated Polymerization (NMP). NMP is a powerful controlled/"living" radical polymerization (CRP) technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures.

This document will detail the function of the 2-phenylpropanenitrile group within these specialized initiators and provide protocols for their application in NMP.

The this compound Moiety in Alkoxyamine Initiators for NMP

In Nitroxide-Mediated Polymerization, the control over the polymerization process is achieved through a reversible termination reaction between a growing polymer chain radical and a stable nitroxide radical. The initiator used in NMP is typically an alkoxyamine , which contains a labile carbon-oxygen bond. Upon heating, this bond undergoes homolytic cleavage to generate a carbon-centered radical (the initiating species) and a stable nitroxide radical (the mediating species).

The this compound group is part of the carbon-centered radical fragment of certain advanced alkoxyamine initiators. A notable example is 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile. In this molecule, the this compound moiety contributes to the stability of the generated radical, which is crucial for the controlled nature of the polymerization.

The key features of having the this compound group in the initiator structure are:

  • Radical Stabilization: The phenyl group allows for resonance stabilization of the radical, while the nitrile group provides some additional electronic stabilization.

  • Controlled Initiation: The structure of the entire alkoxyamine, including this moiety, is engineered to provide a specific rate of decomposition at a given temperature, ensuring a controlled initiation of the polymerization process.

  • Versatility: Alkoxyamines containing this group have been shown to be effective for the controlled polymerization of a variety of monomers, including styrenics and acrylates.

Data Presentation: Performance of an Alkoxyamine Initiator

The following table summarizes typical data obtained from the polymerization of styrene using an alkoxyamine initiator containing the this compound moiety.

MonomerInitiator Concentration (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol , experimental)Mn ( g/mol , theoretical)PDI (Mw/Mn)
Styrene0.0512024510,50010,0001.15
Styrene0.0512047818,20017,5001.12
Styrene0.0512069221,50020,8001.10

Note: The data presented are representative and can vary based on specific reaction conditions and the exact structure of the alkoxyamine initiator.

Experimental Protocols

General Protocol for Nitroxide-Mediated Polymerization (NMP) of Styrene

This protocol describes a general procedure for the bulk polymerization of styrene using a representative alkoxyamine initiator containing the this compound moiety.

Materials:

  • Styrene (inhibitor removed)

  • Alkoxyamine initiator (e.g., 3-(((2-cyanopropan-2-yl)oxy)(cyclohexyl)amino)-2,2-dimethyl-3-phenylpropanenitrile)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Vacuum line

  • Oil bath

  • Methanol

  • Tetrahydrofuran (THF)

Procedure:

  • Monomer Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of the alkoxyamine initiator.

    • Add the purified styrene monomer to the flask. The ratio of monomer to initiator will determine the target molecular weight of the polymer.

  • Degassing:

    • Seal the Schlenk flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 110-130 °C for styrene polymerization with this type of initiator).

    • Stir the reaction mixture for the specified time. Samples can be taken periodically under an inert atmosphere to monitor conversion and molecular weight evolution.

  • Termination and Purification:

    • To terminate the polymerization, cool the reaction vessel to room temperature and expose the contents to air.

    • Dilute the viscous polymer solution with a suitable solvent, such as THF.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol and dry it under vacuum to a constant weight.

Characterization:

The resulting polymer can be characterized by techniques such as:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.

Visualizations

NMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_control Reversible Termination (Control) I Alkoxyamine Initiator R_N Initiating Radical (R•) + Nitroxide (N•) I->R_N Δ (Heat) RM R• + Monomer (M) P_rad Propagating Chain (Pn•) RM->P_rad P_rad->P_rad P_rad2 Propagating Chain (Pn•) P_dormant Dormant Chain (Pn-N) P_dormant->P_rad2 k_act P_rad2->P_dormant k_deact N Nitroxide (N•)

Caption: Mechanism of Nitroxide-Mediated Polymerization (NMP).

NMP_Workflow start Start prep Prepare Monomer (Remove Inhibitor) start->prep setup Charge Reactor with Initiator and Monomer prep->setup degas Degas Mixture (Freeze-Pump-Thaw) setup->degas polymerize Heat to Polymerization Temperature degas->polymerize monitor Monitor Reaction (Conversion, Mn, PDI) polymerize->monitor terminate Terminate Polymerization (Cooling & Air Exposure) monitor->terminate purify Precipitate and Purify Polymer terminate->purify characterize Characterize Polymer (GPC, NMR) purify->characterize end End characterize->end

Application Notes and Protocols for 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Methyl-2-phenylpropanenitrile as a chemical intermediate. The protocols focus on two primary transformations: hydrolysis to 2-methyl-2-phenylpropanoic acid and reduction to 2-methyl-2-phenylpropan-1-amine. These products serve as valuable building blocks in organic synthesis and drug discovery.

Chemical Properties and Safety Information

This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2][3][4][5][6] Personal protective equipment, including gloves, lab coat, and safety glasses, is mandatory.[1][5]

PropertyValueReference
Molecular Formula C₁₀H₁₁N--INVALID-LINK--
Molecular Weight 145.20 g/mol --INVALID-LINK--
CAS Number 1195-98-8--INVALID-LINK--
Appearance Colorless to almost colorless clear liquid--INVALID-LINK--
Purity >98.0% (GC)--INVALID-LINK--
Boiling Point 60 °C--INVALID-LINK--
Storage Store at room temperature--INVALID-LINK--

Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][2][3]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Methyl-2-phenylpropanoic Acid

This protocol describes the basic hydrolysis of the nitrile to the corresponding carboxylic acid, adapted from procedures for similar substrates.

G A 1. Reaction Setup - Add this compound,  NaOH solution, and water to flask. B 2. Reflux - Heat the mixture to reflux (e.g., 100-120°C)  for 6-15 hours. A->B Heat C 3. Acidification - Cool the reaction mixture. - Slowly add H₂SO₄ until pH < 5. B->C Cool & Acidify D 4. Extraction & Purification - Extract with an organic solvent. - Purify by distillation. C->D Isolate E Product: 2-Methyl-2-phenylpropanoic Acid D->E Purify

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 eq), a solution of sodium hydroxide (e.g., 2-4 eq of NaOH in water), and additional water. A common ratio of nitrile:NaOH solution:water is approximately 1:2:1 by weight, though this can be optimized.

  • Reflux: Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring. The reaction time can range from 6 to 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. Slowly and carefully add sulfuric acid dropwise with stirring until the pH of the solution is less than 5. This will protonate the carboxylate to form the carboxylic acid.

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude 2-methyl-2-phenylpropanoic acid by vacuum distillation to obtain the final product.

Quantitative Data (Adapted from similar reactions):

ParameterValue
Reactant Ratio (Nitrile:NaOH:Water) 1 : 2 : 1 (by weight)
Reaction Temperature 95-120 °C
Reaction Time 6-15 hours
Expected Yield 90-97%
Protocol 2: Reduction of this compound to 2-Methyl-2-phenylpropan-1-amine

This protocol details the reduction of the nitrile to the corresponding primary amine using two common methods: lithium aluminum hydride (LAH) and catalytic hydrogenation.

G cluster_0 Method A: LiAlH₄ Reduction cluster_1 Method B: Catalytic Hydrogenation A1 1. Reaction Setup - Suspend LiAlH₄ in anhydrous ether. A2 2. Addition of Nitrile - Slowly add a solution of the nitrile  in anhydrous ether. A1->A2 A3 3. Quenching - Carefully add water, then NaOH solution. A2->A3 Reflux A4 4. Isolation - Filter and extract the product. A3->A4 E Product: 2-Methyl-2-phenylpropan-1-amine A4->E B1 1. Reaction Setup - Dissolve nitrile in a solvent (e.g., MeOH). - Add catalyst (e.g., Pd/C). B2 2. Hydrogenation - Subject the mixture to H₂ gas  at a specified pressure. B1->B2 B3 3. Filtration - Filter off the catalyst. B2->B3 Reaction complete B4 4. Concentration - Remove the solvent. B3->B4 B4->E

Method A: Reduction with Lithium Aluminum Hydride (LAH)

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Three-neck round-bottom flask with a dropping funnel and condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

  • Ice bath

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether.

  • Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution, and then more water.

  • Isolation: Filter the resulting solids and wash them thoroughly with diethyl ether.

  • Drying and Concentration: Dry the combined organic filtrates over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amine.

  • Purification: Purify the product by distillation or chromatography if necessary.

Method B: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%) or Raney Nickel

  • Methanol or ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, typically 5-10% by weight of the nitrile).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and agitate the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purification: Purify the product by distillation or chromatography if necessary.

Quantitative Data for Reduction:

ParameterMethod A (LiAlH₄)Method B (Catalytic Hydrogenation)
Reducing Agent Lithium Aluminum HydrideH₂ with Pd/C or Raney Ni
Solvent Anhydrous Ether/THFMethanol/Ethanol
Temperature Room Temperature to RefluxRoom Temperature to 50 °C
Pressure (Method B) N/A~50 psi
Expected Yield HighHigh

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. However, its derivatives can be pharmacologically active. The following diagram illustrates the logical relationship of its synthetic utility.

G A This compound B Hydrolysis A->B C Reduction A->C D 2-Methyl-2-phenylpropanoic Acid B->D E 2-Methyl-2-phenylpropan-1-amine C->E F Pharmaceuticals & Bioactive Molecules D->F Further Synthesis E->F Further Synthesis

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Methyl-2-phenylpropanenitrile (also known as α,α-dimethylphenylacetonitrile), a key intermediate in the synthesis of various pharmaceuticals. The protocols focus on a robust and scalable method utilizing phase-transfer catalysis (PTC) for the dimethylation of phenylacetonitrile. This method offers high yields, selectivity, and operational advantages for industrial production.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis on a large scale requires a method that is not only efficient and high-yielding but also safe and economically viable. Traditional methods for the alkylation of phenylacetonitrile often suffer from drawbacks such as the use of strong, hazardous bases, and lack of selectivity leading to the formation of mono-methylated and other byproducts.

Phase-transfer catalysis (PTC) has emerged as a powerful technique to overcome these challenges in industrial synthesis. PTC facilitates the reaction between reactants in immiscible phases (typically solid-liquid or liquid-liquid), enabling the use of milder and less expensive bases, improving reaction rates, and enhancing selectivity. This document outlines a detailed protocol for the large-scale synthesis of this compound via the PTC-mediated dimethylation of phenylacetonitrile.

Synthetic Pathway

The synthesis of this compound is achieved through the exhaustive methylation of phenylacetonitrile using a suitable methylating agent in the presence of a phase-transfer catalyst and a base.

Synthesis_Pathway Phenylacetonitrile Phenylacetonitrile reaction_node + Phenylacetonitrile->reaction_node Methylating_Agent Methylating Agent (e.g., Methyl Chloride) Methylating_Agent->reaction_node Base Base (e.g., NaOH) Base->reaction_node PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->reaction_node Product This compound reaction_node->Product Toluene/Water

Caption: Synthetic pathway for this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the large-scale synthesis of this compound.

Table 1: Reagent Quantities and Molar Ratios

ReagentMolecular Weight ( g/mol )Quantity (kg)MolesMolar Ratio
Phenylacetonitrile117.15100.0853.61.0
Methyl Chloride50.49108.02139.02.5
Sodium Hydroxide (50% aq.)40.00205.02562.53.0
Tetrabutylammonium Bromide (TBAB)322.3713.842.80.05
Toluene92.14500.0--
Water18.02As needed--

Table 2: Reaction Parameters and Yields

ParameterValue
Reaction Temperature40-50 °C
Reaction Time6-8 hours
Pressure2-3 bar (due to Methyl Chloride)
Agitation Speed300-400 RPM
Typical Yield90-95%
Product Purity (after distillation)>99%

Experimental Protocol: Large-Scale Synthesis

This protocol details the procedure for the synthesis of this compound on a 100 kg scale of phenylacetonitrile.

4.1. Materials and Equipment

  • Reactor: 1000 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, condenser, temperature probe, pressure gauge, and addition ports for liquids and gases.

  • Reagents:

    • Phenylacetonitrile (100.0 kg)

    • Methyl Chloride (108.0 kg)

    • Sodium Hydroxide (50% aqueous solution, 205.0 kg)

    • Tetrabutylammonium Bromide (TBAB) (13.8 kg)

    • Toluene (500.0 kg)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat, and respiratory protection.

4.2. Experimental Workflow

Experimental_Workflow cluster_prep 1. Reactor Preparation cluster_reaction 2. Methylation Reaction cluster_workup 3. Work-up cluster_purification 4. Purification prep_reactor Charge Toluene, Water, NaOH, and TBAB to the reactor heat_reactor Heat the mixture to 40°C with stirring prep_reactor->heat_reactor add_reactants Simultaneously feed Phenylacetonitrile and Methyl Chloride heat_reactor->add_reactants maintain_conditions Maintain temperature at 40-50°C and pressure at 2-3 bar add_reactants->maintain_conditions monitor_reaction Monitor reaction progress by GC maintain_conditions->monitor_reaction cool_down Cool the reaction mixture to 20-25°C monitor_reaction->cool_down phase_separation Separate the organic and aqueous layers cool_down->phase_separation wash_organic Wash the organic layer with water and brine phase_separation->wash_organic dry_organic Dry the organic layer with MgSO4 wash_organic->dry_organic filter_drying_agent Filter off the drying agent dry_organic->filter_drying_agent distill_solvent Remove Toluene by distillation filter_drying_agent->distill_solvent vacuum_distillation Purify the crude product by vacuum distillation distill_solvent->vacuum_distillation collect_product Collect the pure this compound vacuum_distillation->collect_product

Caption: Experimental workflow for large-scale synthesis.

4.3. Detailed Procedure

  • Reactor Charging:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with toluene (500.0 kg), deionized water (200 L), 50% aqueous sodium hydroxide (205.0 kg), and tetrabutylammonium bromide (13.8 kg).

    • Start the agitator and heat the mixture to 40 °C.

  • Methylation Reaction:

    • Begin the simultaneous subsurface addition of phenylacetonitrile (100.0 kg) and methyl chloride gas (108.0 kg) over a period of 4-6 hours.

    • Carefully control the addition rates to maintain the reaction temperature between 40-50 °C. The reaction is exothermic, and efficient cooling is crucial.

    • The reactor pressure will increase due to the methyl chloride feed; maintain the pressure between 2-3 bar.

    • After the additions are complete, continue stirring at 45-50 °C for an additional 2-3 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC). The reaction is considered complete when the phenylacetonitrile and the mono-methylated intermediate are below the desired specification (typically <1%).

  • Work-up:

    • Once the reaction is complete, cool the reactor contents to 20-25 °C.

    • Stop the agitation and allow the layers to separate for at least 30 minutes.

    • Transfer the lower aqueous layer to a suitable waste container.

    • Wash the organic layer with deionized water (2 x 200 L) and then with brine (1 x 100 L).

    • Dry the organic layer by adding anhydrous magnesium sulfate and stirring for 1 hour.

  • Purification:

    • Filter the magnesium sulfate from the organic layer.

    • Charge the filtrate to a distillation unit.

    • Remove the toluene under atmospheric pressure.

    • Once the bulk of the toluene is removed, apply vacuum and perform a fractional distillation to purify the crude this compound.

    • Collect the fraction boiling at the appropriate temperature and pressure (lit. bp: 114-116 °C at 20 Torr).

    • The expected yield of pure product is in the range of 110-116 kg (90-95%).

Safety Precautions

  • Hazardous Reagents:

    • Phenylacetonitrile: Toxic by inhalation, ingestion, and skin contact. Handle in a well-ventilated area and wear appropriate PPE.

    • Methyl Chloride: Flammable gas and a suspected carcinogen. Use in a closed system with appropriate monitoring for leaks.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

    • Tetrabutylammonium Bromide: Irritant. Avoid contact with skin and eyes.

  • Exothermic Reaction: The methylation reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure the reactor's cooling system is fully operational.

  • Pressure Handling: The use of methyl chloride requires a pressure-rated reactor and careful monitoring of the internal pressure.

  • Waste Disposal: The aqueous waste will contain sodium hydroxide, sodium chloride, and residual catalyst. Neutralize and dispose of in accordance with local regulations.

Conclusion

The described protocol for the large-scale synthesis of this compound using phase-transfer catalysis offers a high-yielding, selective, and industrially viable method. Careful control of reaction parameters, particularly temperature and addition rates, is crucial for ensuring a safe and efficient process. This application note provides the necessary details for researchers and drug development professionals to implement this synthesis on a larger scale.

Application Notes and Protocols: Synthesis of Fexofenadine Intermediate via 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-methyl-2-phenylpropanenitrile in the synthesis of a key intermediate of Fexofenadine, a widely used second-generation antihistamine. The following sections detail the synthetic pathway, experimental procedures, and relevant data.

Introduction

Fexofenadine, the active metabolite of terfenadine, is a non-sedating H1 receptor antagonist. Its synthesis involves the preparation of key intermediates, one of which can be derived from this compound. This pathway offers a reliable route to 2-methyl-2-phenylpropionic acid, a crucial building block for the subsequent Friedel-Crafts acylation to introduce the butyryl side chain, a core component of the fexofenadine structure. This document outlines the protocols for the hydrolysis of this compound and the subsequent Friedel-Crafts acylation.

Synthetic Pathway Overview

The synthesis of the fexofenadine intermediate from this compound involves a two-step process:

  • Hydrolysis: Conversion of this compound to 2-methyl-2-phenylpropionic acid.

  • Friedel-Crafts Acylation: Reaction of 2-methyl-2-phenylpropionic acid with 4-chlorobutyryl chloride to yield 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid.

This key intermediate is then further processed to introduce the piperidine moiety and complete the synthesis of fexofenadine.

Experimental Protocols

Step 1: Hydrolysis of this compound to 2-Methyl-2-phenylpropionic Acid

This protocol describes the basic hydrolysis of a nitrile to a carboxylic acid, adapted for this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide or potassium hydroxide in water (e.g., 10-20% w/v).

  • Add this compound to the alkaline solution.

  • Heat the mixture to reflux (approximately 100-120°C) and maintain reflux for 6-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic byproducts.

  • Carefully acidify the aqueous layer with sulfuric acid or hydrochloric acid to a pH of less than 5. This will precipitate the 2-methyl-2-phenylpropionic acid.

  • Extract the precipitated carboxylic acid with multiple portions of diethyl ether or dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-methyl-2-phenylpropionic acid.

  • The crude product can be further purified by high-vacuum rectification.

Step 2: Friedel-Crafts Acylation of 2-Methyl-2-phenylpropionic Acid

This protocol details the acylation of the synthesized 2-methyl-2-phenylpropionic acid with 4-chlorobutyryl chloride.

Materials:

  • 2-Methyl-2-phenylpropionic acid

  • 4-Chlorobutyryl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) or Ethylene dichloride

  • Ice bath

  • Hydrochloric acid (HCl), 2N solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane or ethylene dichloride.

  • Cool the suspension to 0-5°C using an ice bath.

  • In a separate flask, dissolve 4-chlorobutyryl chloride in the chosen solvent and add it to an addition funnel.

  • Slowly add the 4-chlorobutyryl chloride solution to the stirred aluminum chloride suspension, maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture at room temperature for approximately 1 hour.

  • Dissolve the 2-methyl-2-phenylpropionic acid in the solvent and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing a mixture of crushed ice and 2N hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic acid.

  • The crude product can be purified by crystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic steps.

Step 1: Hydrolysis Parameter Value Reference
ReactantThis compound-[1]
ReagentsLiquid caustic soda, Water, Sulfuric acid-[1]
Reaction Temperature (°C)95 - 120[1]
Reaction Time (hours)6 - 15[1]
Product 2-Methyl-2-phenylpropionic Acid
Yield (%)95 - 97[1]
Purity (%)98[1]
Step 2: Friedel-Crafts Acylation Parameter Value Reference
Reactant 1N-methyl-N-methoxy-α,α-dimethylphenylacetamide-[2]
Reactant 24-chlorobutanoylchloride-[2]
CatalystAluminum chloride-[2]
SolventEthylene dichloride-[2]
Reaction Time (hours)16[2]
Intermediate Product N-methyl-N-methoxy-2-[4-(4-chlorobutyryl)phenyl]-2-methyl propanamide
Purity (%)80[2]
Yield (%)85[2]
Subsequent Hydrolysis Reagent Concentrated Hydrochloric Acid [3]
Reaction Temperature (°C)60 - 100[3]
Reaction Time (hours)20 - 30[3]
Final Product 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoic Acid
Yield (%)90 - 92[3]
Melting Point (°C)79 - 80[3]

Visualizations

Synthetic Workflow

Fexofenadine_Intermediate_Synthesis cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Friedel-Crafts Acylation A This compound B 2-Methyl-2-phenylpropionic Acid A->B NaOH or KOH, H2O, Reflux C 2-Methyl-2-phenylpropionic Acid E 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoic Acid C->E D 4-Chlorobutyryl chloride D->E AlCl3, CH2Cl2 Logical_Flow Start Starting Material: This compound Hydrolysis Alkaline Hydrolysis Start->Hydrolysis Intermediate1 Intermediate: 2-Methyl-2-phenylpropionic Acid Hydrolysis->Intermediate1 Acylation Friedel-Crafts Acylation Intermediate1->Acylation Intermediate2 Key Intermediate: 2-(4-(4-chlorobutanoyl)phenyl) -2-methylpropanoic Acid Acylation->Intermediate2 End Further Synthesis of Fexofenadine Intermediate2->End

References

Application Notes and Protocols for 2-Methyl-2-phenylpropanenitrile as a Reagent in Cyanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature did not yield specific application notes or established protocols for the use of 2-methyl-2-phenylpropanenitrile as a cyanating agent in cross-coupling reactions.

Extensive searches for palladium- or nickel-catalyzed cyanation reactions utilizing this compound as the cyanide source did not provide specific examples, quantitative data on reaction yields or scope, or detailed experimental methodologies.

However, the closely related compound, 2-methyl-2-phenylmalononitrile (MPMN) , has been identified as a stable, carbon-bound electrophilic cyanating reagent in nickel-catalyzed reductive coupling reactions for the synthesis of benzonitriles. It is possible that there may be confusion between these two reagents due to their similar names.

The key structural difference is that this compound contains a quaternary carbon attached to one phenyl group, two methyl groups, and one nitrile group. In contrast, 2-methyl-2-phenylmalononitrile features a quaternary carbon bonded to one phenyl group, one methyl group, and two nitrile groups.

Given the potential for mistaken identity between these compounds and the established utility of 2-methyl-2-phenylmalononitrile in the desired chemical transformation, we present the following application notes and protocols based on the published work on 2-methyl-2-phenylmalononitrile (MPMN) .

Application Notes: Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives using 2-Methyl-2-phenylmalononitrile (MPMN)

These application notes are based on the research by L. Reginald Mills, Joshua M. Graham, Purvish Patel, and Sophie A. L. Rousseaux, as published in the Journal of the American Chemical Society in 2019.[1][2][3][4]

Introduction

The nickel-catalyzed reductive coupling of aryl (pseudo)halides with 2-methyl-2-phenylmalononitrile (MPMN) provides an efficient and safer method for the synthesis of a wide variety of benzonitriles.[1][2][3][4] MPMN serves as a bench-stable, carbon-bound electrophilic cyanide source that does not release free cyanide into the reaction mixture, thereby mitigating issues of catalyst poisoning and toxicity associated with traditional cyanating agents.[1][2] This "transnitrilation" process is effective for a broad range of substrates, including medicinally relevant molecules.[2][4]

Mechanism and Key Advantages

The reaction proceeds via a proposed nickel-catalyzed reductive coupling mechanism. Key to the reaction's success is the use of a nickel catalyst, a reducing agent (zinc dust), and in the case of more challenging substrates like aryl chlorides, the addition of sodium bromide to facilitate the oxidative addition step.[1][4]

The primary advantages of this methodology include:

  • Safety: MPMN is a stable solid and does not liberate toxic hydrogen cyanide gas.[1][2]

  • Broad Substrate Scope: The method is applicable to a variety of aryl and heteroaryl bromides, and with modifications, to aryl chlorides, tosylates, and triflates.[1][2][4]

  • Functional Group Tolerance: The reaction conditions are compatible with a range of functional groups.

  • Reduced Catalyst Poisoning: By avoiding the presence of free cyanide, deactivation of the nickel catalyst is minimized.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the nickel-catalyzed cyanation of various aryl halides and pseudohalides with 2-methyl-2-phenylmalononitrile (MPMN), as reported by Rousseaux and co-workers.[2][4]

Table 1: Nickel-Catalyzed Cyanation of Aryl Bromides with MPMN

EntryAryl Bromide SubstrateProductYield (%)
14-Bromoanisole4-Methoxybenzonitrile90
24-Bromobiphenyl4-Biphenylcarbonitrile85
31-Bromo-4-(tert-butyl)benzene4-(tert-Butyl)benzonitrile88
42-Bromonaphthalene2-Naphthonitrile75
53-Bromopyridine3-Cyanopyridine65

Reaction Conditions: Aryl bromide (1.0 equiv), MPMN (1.5 equiv), NiBr₂(bpy)·xH₂O (10 mol %), Zn dust (3.0 equiv), in DMA at 80 °C for 16 h.

Table 2: Nickel-Catalyzed Cyanation of Aryl Chlorides and Triflates with MPMN

EntryAryl Halide/Triflate SubstrateProductYield (%)
14-Chloroanisole4-Methoxybenzonitrile70
24-Chlorobiphenyl4-Biphenylcarbonitrile68
34-(trifluoromethyl)phenyl triflate4-(Trifluoromethyl)benzonitrile72

Reaction Conditions: Aryl chloride/triflate (1.0 equiv), MPMN (1.5 equiv), NiBr₂(bpy)·xH₂O (10 mol %), Zn dust (3.0 equiv), NaBr (2.0 equiv), in DMA at 80 °C for 16 h.

Experimental Protocols

General Procedure for the Nickel-Catalyzed Cyanation of Aryl Bromides with MPMN

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), 2-methyl-2-phenylmalononitrile (MPMN) (0.75 mmol, 1.5 equiv), NiBr₂(bpy)·xH₂O (0.05 mmol, 10 mol %), and zinc dust (1.5 mmol, 3.0 equiv).

  • The vial is sealed with a cap containing a PTFE septum and evacuated and backfilled with argon three times.

  • Anhydrous N,N-dimethylacetamide (DMA) (2.5 mL) is added via syringe.

  • The reaction mixture is stirred at 80 °C for 16 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aryl nitrile.

Procedure for the Nickel-Catalyzed Cyanation of Aryl Chlorides and Triflates with MPMN

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride or triflate (0.5 mmol, 1.0 equiv), 2-methyl-2-phenylmalononitrile (MPMN) (0.75 mmol, 1.5 equiv), NiBr₂(bpy)·xH₂O (0.05 mmol, 10 mol %), zinc dust (1.5 mmol, 3.0 equiv), and sodium bromide (1.0 mmol, 2.0 equiv).

  • The vial is sealed with a cap containing a PTFE septum and evacuated and backfilled with argon three times.

  • Anhydrous N,N-dimethylacetamide (DMA) (2.5 mL) is added via syringe.

  • The reaction mixture is stirred at 80 °C for 16 hours.

  • Workup and purification follow the same procedure as described for the aryl bromides.

Visualizations

Proposed Catalytic Cycle for the Nickel-Catalyzed Reductive Cyanation with MPMN

G cluster_reduction Reduction Steps Ni0 Ni(0)Ln NiII_ArX Ar-Ni(II)(X)Ln Ni0->NiII_ArX NiI_Ar Ar-Ni(I)Ln NiII_ArX->NiI_Ar Ni_complex [Ar-Ni(II)(Imine)]+ NiI_Ar->Ni_complex Migratory Insertion ArCN Ar-CN Ni_complex->ArCN β-Carbon Elimination byproduct Byproduct Ni_complex->byproduct ArCN->Ni0 Reductive Elimination MPMN MPMN MPMN->NiI_Ar ArX Ar-X ArX->Ni0 Oxidative Addition Zn Zn Zn->NiII_ArX Reduction ZnX2 ZnX₂

Caption: Proposed catalytic cycle for the Ni-catalyzed reductive cyanation.

Experimental Workflow for Ni-Catalyzed Cyanation

G start Combine Reactants: Aryl Halide, MPMN, Ni Catalyst, Zn setup Seal, Evacuate, and Backfill with Argon start->setup solvent Add Anhydrous DMA setup->solvent reaction Stir at 80 °C for 16 h solvent->reaction workup Cool, Dilute, Filter reaction->workup purification Column Chromatography workup->purification product Isolated Aryl Nitrile purification->product

Caption: General experimental workflow for the cyanation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-methyl-2-phenylpropanenitrile. Below you will find troubleshooting guides and frequently asked questions to facilitate a smooth and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound involve the alkylation of a phenylacetonitrile precursor. Key approaches include:

  • Phase-Transfer Catalysis (PTC): This method is widely used under atmospheric pressure and involves the methylation of benzyl cyanide using a methylating agent in the presence of a phase-transfer catalyst and a strong base.[1][2]

  • High-Pressure Synthesis with Dimethyl Carbonate (DMC): A greener alternative that utilizes dimethyl carbonate as both a reagent and a solvent, typically requiring high temperatures and pressures in an autoclave.[2][3]

  • Low-Temperature Synthesis with Strong Bases: This approach employs strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) at low temperatures with a methylating agent such as iodomethane.[1][2]

Q2: My reaction is experiencing a dangerous temperature spike (exotherm). What should I do?

A rapid increase in temperature is a critical safety concern. Immediately take the following steps:

  • Halt the addition of the methylating agent.

  • Enhance the efficiency of the cooling bath (e.g., add more ice or use a colder solvent).

  • If the temperature continues to rise, have a quenching agent readily available for emergency shutdown.[1]

To prevent this, ensure slow, controlled addition of reagents and maintain efficient cooling and stirring throughout the reaction.[1]

Q3: The yield of my synthesis is consistently low. What are the potential causes?

Low yields can be attributed to several factors depending on the synthetic route:

  • Poor Mixing: Inadequate stirring, especially in heterogeneous mixtures, can lead to poor contact between reactants.[2]

  • Inactive Catalyst or Base: Moisture can deactivate catalysts and bases. Ensure all reagents are anhydrous and of high purity, especially when using moisture-sensitive bases like LDA.[2]

  • Suboptimal Temperature: The reaction rate is temperature-dependent. Operating at a temperature that is too low can result in a slow or incomplete reaction.[2]

  • Losses During Workup: Significant product loss can occur during extraction and purification. Optimize pH adjustments and use multiple extractions with smaller solvent volumes.[4]

Q4: I am observing the formation of byproducts. How can I minimize them?

The primary byproduct is often the over-alkylation product, α,α-dimethylbenzyl cyanide.[2] To minimize its formation:

  • Control Stoichiometry: Avoid a large excess of the methylating agent.

  • Monitor the Reaction: Use techniques like GC or TLC to monitor the progress and stop the reaction once the desired product is formed.[3]

  • Optimize Reaction Conditions: Harsh conditions (e.g., high temperatures for extended periods) can favor over-alkylation.

Troubleshooting Guides

Issue 1: Low Yield in Phase-Transfer Catalysis (PTC) Synthesis
Symptom Possible Cause Suggested Solution
Reaction is sluggish or incompleteInefficient phase-transfer catalystSelect a suitable catalyst, such as tetrabutylammonium bromide (TBAB), and ensure it is of high quality.[2]
Inadequate stirringIncrease the stirring rate to maximize the interfacial area between the aqueous and organic phases.[2]
Low reaction temperatureThe reaction rate can be temperature-dependent. Consider a moderate increase in temperature, for example, up to around 50°C for the alkylation of benzyl cyanide with n-bromopropane.[2]
Product loss during workupSuboptimal extractionEnsure the pH is correctly adjusted before extraction. Perform multiple extractions with smaller volumes of solvent to improve recovery.[4]
Issue 2: Problems with High-Pressure Dimethyl Carbonate (DMC) Synthesis
Symptom Possible Cause Suggested Solution
Low product yieldInactive catalystUse an anhydrous and high-purity base, such as potassium carbonate or sodium methoxide.[2]
Poor mixing within the autoclaveVerify that the autoclave's stirring mechanism is functioning correctly to ensure good contact between reactants.[2]
Leaks in the reactorCheck the autoclave for leaks to ensure pressure is maintained, which is crucial for the reaction rate and to prevent the loss of volatile components.[2]
Formation of byproductsOver-methylationCarefully control the stoichiometry of the reactants to avoid an excess of the methylating agent.[2]

Quantitative Data

Table 1: Reaction Parameters for the Synthesis of 2-Phenylpropanenitrile

Methylating AgentBaseCatalystSolventTemperature (°C)Reaction Time (hours)Yield (%)
Dimethyl carbonatePotassium carbonate-Excess DMC180>195
IodomethaneLithium diisopropylamide (LDA)-Not specified0-5Not specifiedNot specified
Alkyl HalideSodium hydroxidePhase Transfer CatalystToluene30-402-10High
Di-(2-chloroethyl)methylamineSodium hydroxideTrioctylamine, methyltrioctylammonium chlorideToluene60-802-4Not specified

This table summarizes data from various reported methods.[1]

Experimental Protocols & Workflows

General Protocol for Alkylation of Benzyl Cyanide via Phase-Transfer Catalysis

This protocol outlines a general procedure for the synthesis of 2-phenylpropanenitrile using PTC.

  • Reaction Setup: Equip a reaction vessel with a mechanical stirrer, thermocouple, and a controlled addition funnel. Place the vessel in a cooling bath.

  • Initial Charging: Charge the vessel with benzyl cyanide, toluene, and the phase-transfer catalyst.

  • Cooling: Cool the mixture to the desired starting temperature (e.g., 5-10 °C).

  • Base Addition: Slowly add a 50% sodium hydroxide solution, carefully monitoring the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the progress using a suitable analytical method (e.g., GC, TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding a dilute acid (e.g., 1M HCl).

  • Work-up: Separate the organic and aqueous layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or chromatography.[1]

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Product Isolation setup 1. Reaction Setup charge 2. Initial Charging setup->charge cool 3. Cooling charge->cool add_base 4. Base Addition cool->add_base monitor 5. Reaction Monitoring add_base->monitor quench 6. Quenching monitor->quench workup 7. Work-up quench->workup purify 8. Purification workup->purify

Experimental workflow for PTC synthesis.
Troubleshooting Logic for Low Yield

G start Low Yield Observed check_mixing Is mixing adequate? start->check_mixing check_reagents Are reagents (catalyst, base) active and anhydrous? check_mixing->check_reagents Yes improve_mixing Increase stirring rate check_mixing->improve_mixing No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes use_fresh_reagents Use fresh/dry reagents check_reagents->use_fresh_reagents No check_workup Is the workup procedure optimized? check_temp->check_workup Yes adjust_temp Adjust temperature check_temp->adjust_temp No optimize_extraction Optimize extraction protocol check_workup->optimize_extraction No

Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Methyl-2-phenylpropanenitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Distillation

Problem: The purity of this compound, as determined by Gas Chromatography (GC), is below the desired specification after vacuum distillation.

Possible Cause Troubleshooting Steps
Inadequate Separation of Impurities 1. Optimize Distillation Conditions: Ensure the vacuum is stable and the heating is gradual to allow for proper fractionation. A packed fractionating column can improve separation efficiency for impurities with close boiling points. 2. Pre-distillation Wash: Wash the crude product with a dilute acid solution (e.g., 5% HCl) to remove any basic impurities, followed by a wash with a dilute base solution (e.g., 5% NaHCO₃) to remove acidic impurities. Finally, wash with brine to remove residual salts and water.
Thermal Decomposition 1. Lower the Distillation Temperature: Use a higher vacuum to lower the boiling point and minimize the risk of thermal decomposition.[1][2] 2. Check for Hot Spots: Ensure even heating of the distillation flask to prevent localized overheating.
Contamination from Apparatus 1. Thoroughly Clean Glassware: Ensure all distillation glassware is meticulously cleaned and dried before use to avoid contamination from previous experiments.

Issue 2: Presence of Water in the Purified Product

Problem: Karl Fischer titration or ¹H NMR analysis indicates the presence of water in the final product.

Possible Cause Troubleshooting Steps
Incomplete Drying of Crude Product 1. Use an Appropriate Drying Agent: Dry the crude product with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before distillation. 2. Ensure Sufficient Drying Time: Allow adequate contact time between the crude product and the drying agent with occasional swirling.
Hygroscopic Nature of the Product 1. Handle Under Inert Atmosphere: this compound can absorb atmospheric moisture. Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container.
"Wet" Solvents or Reagents 1. Use Anhydrous Solvents: Ensure all solvents used during the work-up are anhydrous.

Issue 3: Discoloration of the Purified Product

Problem: The purified this compound is yellow or brown instead of colorless.

Possible Cause Troubleshooting Steps
Presence of Oxidized Impurities 1. Activated Carbon Treatment: Before distillation, treat the crude product with a small amount of activated carbon to adsorb colored impurities. Stir for a short period and then filter off the carbon.
Thermal Decomposition 1. Lower Distillation Temperature: As mentioned previously, a lower distillation temperature under a high vacuum can prevent the formation of colored degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include:

  • Starting Materials: Unreacted benzyl cyanide or 2-phenylpropanenitrile.

  • Mono-methylated Product: If the synthesis starts from benzyl cyanide, 2-phenylpropanenitrile can be a significant impurity.

  • Solvents: Residual solvents from the reaction and work-up.

  • Reagents: Traces of the base or methylating agent used in the synthesis.

  • By-products: Small amounts of hydrolysis products (amides or carboxylic acids) if water is present during work-up at elevated temperatures.

Q2: What is the recommended purification method for this compound?

A2: Vacuum distillation is the most effective method for purifying this compound, as it is a liquid at room temperature.[1][2] A pre-distillation work-up involving acid and base washes can remove ionic impurities.

Q3: Can I use recrystallization to purify this compound?

A3: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, this technique can be applied to purify solid precursors (e.g., a solid starting material) or if a solid derivative of the nitrile is prepared.

Q4: How can I assess the purity of my this compound?

A4: The purity can be effectively determined using the following analytical techniques:

  • Gas Chromatography (GC): To determine the percentage purity and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the nitrile functional group and the absence of impurities like hydroxyl or carbonyl groups.

  • Karl Fischer Titration: To quantify the water content.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.21 g/mol [2]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 106 °C at 13 mmHg[1] 54-56 °C at 1.0 mmHg[2]
Density ~0.971 g/cm³

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Acid-Base Wash and Vacuum Distillation

  • Acid Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of 5% hydrochloric acid and shake vigorously. Allow the layers to separate and discard the aqueous layer.

  • Base Wash: To the organic layer in the separatory funnel, add an equal volume of 5% sodium bicarbonate solution and shake. Vent frequently to release any pressure buildup. Separate the layers and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Drying: Add anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl. Continue adding the drying agent until it no longer clumps together.

  • Filtration: Filter the dried organic layer into a round-bottom flask suitable for distillation.

  • Vacuum Distillation: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Distillation: Begin heating the flask gently under a stable vacuum. Collect the fraction that distills at the expected boiling point for the applied pressure (see Table 1). Discard any initial forerun that distills at a lower temperature.

Mandatory Visualization

Purification_Workflow Crude Crude 2-Methyl-2- phenylpropanenitrile AcidWash Acid Wash (e.g., 5% HCl) Crude->AcidWash Remove basic impurities BaseWash Base Wash (e.g., 5% NaHCO3) AcidWash->BaseWash Remove acidic impurities AqueousWaste Aqueous Waste AcidWash->AqueousWaste BrineWash Brine Wash BaseWash->BrineWash Remove residual salts BaseWash->AqueousWaste Drying Drying (e.g., MgSO4) BrineWash->Drying Remove water BrineWash->AqueousWaste Filtration Filtration Drying->Filtration Distillation Vacuum Distillation Filtration->Distillation SolidWaste Solid Waste Filtration->SolidWaste Spent drying agent PureProduct Pure 2-Methyl-2- phenylpropanenitrile Distillation->PureProduct Collect pure fraction

Caption: Workflow for the purification of crude this compound.

References

Optimizing reaction conditions for 2-Methyl-2-phenylpropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropanenitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the C-alkylation of phenylacetonitrile (also known as benzyl cyanide). This is typically achieved by reacting phenylacetonitrile with a methylating agent in the presence of a base. Phase-Transfer Catalysis (PTC) is a widely used technique for this transformation as it offers mild reaction conditions, high yields, and operational simplicity.[1][2]

Q2: Which methylating agents can be used for this synthesis?

A2: Various methylating agents can be employed, including methyl iodide, methyl chloride, and dimethyl sulfate.[3][4] For a greener approach, dimethyl carbonate (DMC) is an effective alternative, though it may require higher temperatures and pressure.[5][6]

Q3: What role does a phase-transfer catalyst play in this reaction?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), facilitates the reaction between reactants located in different phases (typically an aqueous phase containing the base and an organic phase containing the nitrile).[7] The catalyst transports the hydroxide anion from the aqueous phase to the organic phase to deprotonate the phenylacetonitrile, creating a carbanion that can then react with the methylating agent.[1] This enhances reaction rates and avoids the need for dangerous and expensive bases or strictly anhydrous solvents.[2]

Q4: What are the main side reactions to be aware of?

A4: The primary side reaction is over-alkylation, leading to the formation of the α,α-dimethylated byproduct.[5] This can be minimized by carefully controlling the stoichiometry of the reactants.[5] Under harsh conditions or with certain substrates, elimination reactions can also compete with the desired substitution.[5]

Q5: Is the reaction exothermic?

A5: Yes, the alkylation of phenylacetonitrile is an exothermic process.[4] Careful temperature control is critical for safety, preventing runaway reactions, and ensuring high product yield and selectivity.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Inactive Base or Catalyst Ensure the base (e.g., NaOH, K₂CO₃) is fresh and has not been compromised by excessive exposure to air/moisture. The phase-transfer catalyst should be of high purity.[5]
Insufficient Temperature The reaction rate can be slow at low temperatures. For PTC methods, an optimal temperature is often around 40-60°C. If using DMC, high temperatures (160-200°C) are required.[5]
Poor Mixing Vigorous stirring is essential, especially in a two-phase PTC system, to maximize the interfacial surface area and facilitate catalyst transport.[5]
Reaction Inhibitors The presence of alcohols or excess iodide ions can inhibit the reaction.[2] Ensure all glassware is clean and solvents are of appropriate purity.
Reactor Leak (High-Pressure Methods) When using an autoclave for methods involving DMC, ensure the system is properly sealed to maintain pressure, which is crucial for the reaction rate.[5]

Problem 2: High Levels of Impurities, Particularly Over-Alkylation Product

Potential Cause Recommended Solution
Incorrect Stoichiometry An excess of the methylating agent can lead to the formation of α,α-dimethylbenzyl cyanide.[5] Use a slight excess of the nitrile or add the methylating agent slowly and controllably.
Reaction Conditions Too Harsh Excessively high temperatures or prolonged reaction times can promote side reactions. Monitor the reaction progress using GC or TLC and quench it once the starting material is consumed.[5][6]
Inefficient Deprotonation If the deprotonation of phenylacetonitrile is slow compared to the rate of methylation, localized high concentrations of the methylating agent can lead to double alkylation of the formed product. Ensure efficient stirring and an appropriate base concentration.

Problem 3: Runaway Reaction / Poor Temperature Control

Potential Cause Recommended Solution
Rapid Addition of Reagents The reaction is exothermic.[4] The base and/or the methylating agent must be added slowly and in a controlled manner to allow the cooling system to dissipate the generated heat.
Insufficient Cooling Ensure the cooling bath (e.g., ice-water) is efficient and can handle the heat output of the reaction. For larger scale reactions, more robust cooling systems may be necessary.[4]
Excess Catalyst Using too much phase-transfer catalyst can accelerate the reaction to an uncontrollable rate, leading to a dangerous exotherm.[4] Use the recommended catalytic amount (e.g., 5 mol%).[1]
Emergency Shutdown If temperature rises uncontrollably, immediately stop the addition of reagents, increase cooling, and be prepared to quench the reaction by adding a cold, inert solvent or an appropriate quenching agent.[4]

Problem 4: Emulsion Formation During Work-up

Potential Cause Recommended Solution
Surfactant-like Intermediates The presence of the phase-transfer catalyst and salts can lead to the formation of stable emulsions during the aqueous wash steps.
Solution To break the emulsion, add a saturated aqueous solution of sodium chloride (brine) during the washing step.[8] In some cases, allowing the mixture to stand for an extended period or gentle centrifugation can also help.

Troubleshooting Workflow

G Troubleshooting Workflow for this compound Synthesis start Reaction Complete check_yield Check Yield & Purity (GC/NMR) start->check_yield low_yield Problem: Low Yield check_yield->low_yield No high_impurity Problem: High Impurity check_yield->high_impurity No success Successful Synthesis check_yield->success Yes cause_yield1 Inactive Catalyst/Base? low_yield->cause_yield1 cause_impurity1 Over-alkylation? high_impurity->cause_impurity1 cause_yield2 Incorrect Temp/Time? cause_yield1->cause_yield2 No solution_yield1 Use fresh reagents cause_yield1->solution_yield1 Yes cause_yield3 Poor Mixing? cause_yield2->cause_yield3 No solution_yield2 Optimize temp/time cause_yield2->solution_yield2 Yes solution_yield3 Increase stir rate cause_yield3->solution_yield3 Yes cause_impurity2 Conditions too harsh? cause_impurity1->cause_impurity2 No solution_impurity1 Adjust stoichiometry cause_impurity1->solution_impurity1 Yes solution_impurity2 Reduce temp/time cause_impurity2->solution_impurity2 Yes solution_yield1->success solution_yield2->success solution_yield3->success solution_impurity1->success solution_impurity2->success

Caption: Troubleshooting workflow for synthesis issues.

Quantitative Data on Reaction Conditions

The following table summarizes various reaction conditions and their reported outcomes for the synthesis of this compound and related alkylations of phenylacetonitrile.

Methylating AgentBaseCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
Methyl ChlorideNaOHDMSO56-61 (mono) / 39 (di)[3]
Methyl IodideNaOHDMSO63-46 (mono) / 36 (di)[3]
Alkyl HalideNaOHPhase Transfer Catalyst / Toluene30-402-10High[4]
Dimethyl Carbonate (DMC)K₂CO₃Excess DMC180>195[4][5]
Dimethyl Carbonate (DMC)K₂CO₃Autoclave18018>99 (conversion)[6]
n-Propyl BromideNaOHAliquat 336 / Toluene50~1>90[5]

Note: Yields can be highly dependent on the specific scale, purity of reagents, and precise control of reaction parameters.

Experimental Protocols

Protocol 1: Synthesis via Phase-Transfer Catalysis (PTC)

This protocol describes a general method for the methylation of phenylacetonitrile using a phase-transfer catalyst and sodium hydroxide.

Materials:

  • Phenylacetonitrile (Benzyl Cyanide)

  • Methyl Iodide (or Dimethyl Sulfate)

  • 50% (w/w) aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, thermocouple, and reflux condenser.

  • Addition funnel for controlled liquid addition.

  • Cooling bath (e.g., ice-water).

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure the flask is clean and dry. Place the cooling bath under the flask.[4]

  • Initial Charging: To the round-bottom flask, add phenylacetonitrile (1.0 equiv.), toluene (approx. 5 mL per mmol of nitrile), and TBAB (0.05 equiv.).[1]

  • Cooling & Base Addition: Begin stirring the mixture and cool it to 5-10°C using the cooling bath. Slowly add the 50% aqueous NaOH solution (5.0 equiv.) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.[1][4]

  • Methylation: Once the base addition is complete and the temperature is stable, begin the slow, dropwise addition of the methylating agent (e.g., methyl iodide, 1.2 equiv.). Maintain the internal temperature between 30-40°C. A mild exotherm is expected.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 40°C. Monitor the reaction's progress by TLC or GC until the phenylacetonitrile is consumed (typically 2-4 hours).[1][4]

  • Quenching: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Carefully add deionized water to dissolve the precipitated salts.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Wash the organic layer sequentially with deionized water and then with brine to break any emulsions.[1][4]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.[1][4]

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: High-Temperature Synthesis with Dimethyl Carbonate (DMC)

This protocol describes a greener synthesis route using DMC as the methylating agent.[5][6]

Materials:

  • Phenylacetonitrile (Benzyl Cyanide)

  • Dimethyl Carbonate (DMC)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Diethyl Ether

  • Deionized Water

Equipment:

  • High-pressure stainless-steel autoclave with a magnetic stirrer and temperature controller.

Procedure:

  • Charging the Autoclave: In the autoclave, combine phenylacetonitrile (1.0 equiv.), a large molar excess of DMC (which also acts as the solvent, e.g., 16 equiv.), and anhydrous K₂CO₃ (2.0 equiv.).[6]

  • Reaction: Seal the autoclave and begin stirring. Heat the mixture to 180°C. The pressure will rise due to the vapor pressure of DMC at this temperature.[5][6]

  • Reaction Monitoring: Maintain the reaction at 180°C for several hours (e.g., 8-18 hours). The reaction can be monitored by taking aliquots (after cooling and depressurizing) and analyzing by GC.[6]

  • Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any residual pressure.

  • Work-up: Open the reactor and transfer the suspension to a separatory funnel. Add water to dissolve the inorganic salts and extract the product with diethyl ether (3 x volume).[6]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the diethyl ether and excess DMC by rotary evaporation. The excess DMC can be recovered by distillation.[6]

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[5]

Visualizations

Experimental Workflow for PTC Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation charge_reagents 1. Charge Phenylacetonitrile, Toluene, TBAB cool_mixture 2. Cool to 5-10°C charge_reagents->cool_mixture add_base 3. Add 50% NaOH (T < 20°C) cool_mixture->add_base add_methylating_agent 4. Add Methylating Agent (T = 30-40°C) add_base->add_methylating_agent monitor 5. Stir at 40°C (Monitor by GC/TLC) add_methylating_agent->monitor quench 6. Cool and Quench with Water monitor->quench extract 7. Separate Layers, Wash with Brine quench->extract dry 8. Dry Organic Layer (Na2SO4) extract->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify by Vacuum Distillation concentrate->purify

Caption: Experimental workflow for PTC synthesis.

References

Common side reactions and byproducts of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-Methyl-2-phenylpropanenitrile.

Section 1: Synthesis of this compound via Alkylation of Benzyl Cyanide

The most common method for synthesizing this compound is the di-methylation of benzyl cyanide. This section addresses potential issues during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts when synthesizing this compound from benzyl cyanide?

The main byproduct is the mono-methylated intermediate, 2-phenylpropanenitrile. Incomplete methylation will result in a mixture of the desired product, the mono-methylated intermediate, and unreacted benzyl cyanide. Over-alkylation is not possible in this specific synthesis as the tertiary carbon cannot be further alkylated. Other potential byproducts can arise from side reactions involving the reactants or solvent. For example, if using a strong base like sodium amide in a solvent like toluene, ether byproducts can sometimes form. Furthermore, hydrolysis of the nitrile group to phenylacetic acid can occur if water is present in the reaction mixture.

Q2: How can I minimize the formation of the mono-methylated byproduct?

To ensure complete di-methylation and minimize the presence of 2-phenylpropanenitrile, consider the following:

  • Stoichiometry: Use a molar excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to drive the reaction to completion. A common ratio is 2.2 to 2.5 equivalents of the methylating agent for every equivalent of benzyl cyanide.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to allow for the second methylation to occur. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the point of completion.

  • Base Strength: A sufficiently strong base is required to deprotonate the mono-methylated intermediate, which is less acidic than benzyl cyanide. Sodium amide or sodium hydride are commonly used.

Q3: My reaction mixture has turned dark, and the final product has a strong, unpleasant odor. What is the cause?

This is often due to the presence of benzyl isocyanide as an impurity in the starting benzyl cyanide. To mitigate this, the benzyl cyanide can be purified before use by washing with warm (approximately 60°C) 50% sulfuric acid, followed by washes with water and a mild base like sodium bicarbonate solution, and then drying.

Troubleshooting Guide: Synthesis Issues
IssuePotential CauseRecommended Solution
Low yield of this compound Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC.
Insufficient amount of methylating agent.Use a slight excess of the methylating agent (e.g., 2.2-2.5 eq).
Base is not strong enough or has degraded.Use a fresh, anhydrous strong base like sodium amide or sodium hydride.
Presence of significant amounts of 2-phenylpropanenitrile (mono-methylated byproduct) Insufficient methylating agent or reaction time.Increase the equivalents of the methylating agent and/or prolong the reaction time.
Inefficient stirring in a heterogeneous reaction.Ensure vigorous stirring to promote mixing of all reactants.
Formation of phenylacetic acid Presence of water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is discolored and has a foul odor Impurities in the starting benzyl cyanide (e.g., benzyl isocyanide).Purify the benzyl cyanide by washing with warm 50% sulfuric acid before the reaction.
Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the alkylation of benzyl cyanide.

Materials:

  • Benzyl cyanide

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or toluene

  • Ammonium chloride solution (saturated)

  • Standard glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inlet for an inert gas.

  • Under a positive pressure of inert gas, add anhydrous diethyl ether or toluene to the flask, followed by the cautious addition of sodium amide.

  • Cool the suspension in an ice bath and slowly add a solution of benzyl cyanide in the same anhydrous solvent from the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture again in an ice bath and add methyl iodide dropwise. A significant exotherm may be observed.

  • After the addition of methyl iodide, allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Flame-dry glassware Inert atmosphere (N2/Ar) base Suspend NaNH2 in anhydrous solvent prep->base add_bn Add Benzyl Cyanide solution dropwise base->add_bn stir1 Stir at RT (1-2 hours) add_bn->stir1 add_meI Cool and add Methyl Iodide dropwise stir1->add_meI react Stir at RT or reflux (Monitor completion) add_meI->react quench Quench with sat. NH4Cl solution react->quench extract Separate organic layer & extract aqueous layer quench->extract wash_dry Wash with brine & dry organic layer extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by vacuum distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_completion Is the reaction complete? start->check_completion check_byproducts Are there unexpected byproducts? check_completion->check_byproducts Yes increase_time_temp Increase reaction time/temp & monitor check_completion->increase_time_temp No check_reagents Check stoichiometry & reagent quality check_byproducts->check_reagents No check_hydrolysis Is phenylacetic acid present? check_byproducts->check_hydrolysis Yes end Successful Synthesis increase_time_temp->end check_reagents->end use_anhydrous Use anhydrous conditions & inert atmosphere check_hydrolysis->use_anhydrous Yes check_color_odor Is there discoloration or a foul odor? check_hydrolysis->check_color_odor No use_anhydrous->end check_color_odor->check_reagents No purify_bn Purify starting benzyl cyanide check_color_odor->purify_bn Yes purify_bn->end

Caption: Logical troubleshooting guide for synthesis issues.

Section 2: Reactions and Handling of this compound

This section covers common reactions performed on this compound and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected products and potential byproducts of hydrolyzing this compound?

The primary product of complete hydrolysis is 2-methyl-2-phenylpropanoic acid. The reaction typically proceeds through an intermediate amide, 2-methyl-2-phenylpropanamide. Under milder basic conditions, it might be possible to isolate the amide.[1] However, under typical acidic or vigorous basic conditions with heating, the reaction generally proceeds to the carboxylic acid.[2][3] Incomplete hydrolysis will result in a mixture of the carboxylic acid, the amide, and unreacted nitrile.

Q2: What are the common side reactions when reducing this compound to an amine?

The desired product is 2-methyl-2-phenylpropan-1-amine. A common side reaction, particularly during catalytic hydrogenation, is the formation of a secondary amine through the reaction of the initially formed primary amine with an imine intermediate.[4][5] The use of ammonia or running the reaction in an ammonia-saturated solvent can help to suppress this side reaction.[4] When using powerful reducing agents like lithium aluminum hydride (LiAlH₄), over-reduction is not a concern for the nitrile group itself, but other functional groups in the molecule could be affected.[6]

Q3: Can this compound undergo elimination reactions?

Due to the absence of a hydrogen atom on the carbon alpha to the phenyl group (a quaternary carbon), this compound cannot undergo standard base-induced elimination reactions to form a double bond.

Troubleshooting Guide: Reaction Issues
ReactionIssuePotential CauseRecommended Solution
Hydrolysis Incomplete reaction (amide present) Insufficient reaction time or temperature.Increase reaction time and/or temperature. Use a higher concentration of acid or base.
Reduction Formation of secondary amine byproduct Reaction of the primary amine with an imine intermediate.Add ammonia or run the reaction in an ammonia-saturated solvent.[4]
Low or no reactivity Inactive catalyst (catalytic hydrogenation).Use a fresh, active catalyst.
Decomposed reducing agent (e.g., LiAlH₄).Use a fresh, dry sample of the reducing agent.

Diagrams

Reaction_Pathways cluster_hydrolysis Hydrolysis (H+ or OH-, H2O, Δ) cluster_reduction Reduction (e.g., LiAlH4 or H2/Catalyst) start This compound amide 2-Methyl-2-phenylpropanamide (Intermediate/Byproduct) start->amide Incomplete acid 2-Methyl-2-phenylpropanoic Acid (Main Product) start->acid amine 2-Methyl-2-phenylpropan-1-amine (Main Product) start->amine amide->acid Further Hydrolysis sec_amine Secondary Amine (Byproduct) amine->sec_amine Side Reaction (with imine intermediate)

Caption: Reaction pathways of this compound.

References

Technical Support Center: 2-Methyl-2-phenylpropanenitrile Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with 2-Methyl-2-phenylpropanenitrile. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis, purification, and subsequent reactions.

Section 1: Synthesis of this compound

The most common and efficient method for synthesizing this compound is the dialkylation of phenylacetonitrile using a methylating agent under phase-transfer catalysis (PTC) conditions. This method offers high yields and milder reaction conditions compared to traditional approaches.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Synthesis

Q1: My reaction yield is consistently low. What are the potential causes?

A1: Low yields in the synthesis of this compound can arise from several factors. A primary reason is incomplete dialkylation, leading to a mixture of mono- and di-methylated products. Other causes include side reactions, inefficient catalysis, or suboptimal reaction conditions. To troubleshoot, consider the following:

  • Incomplete Reaction: Ensure the reaction is running for a sufficient duration. Monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting material and the mono-methylated intermediate.

  • Inefficient Phase-Transfer Catalyst: The choice and amount of the phase-transfer catalyst are critical. Ensure the catalyst is active and used in the appropriate molar ratio. For this synthesis, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are commonly used.[1]

  • Suboptimal Temperature: The reaction is exothermic. Maintaining the optimal temperature range is crucial. Too low a temperature will slow down the reaction rate, while excessively high temperatures can lead to side reactions.[2]

  • Poor Mixing: Vigorous stirring is essential in a biphasic PTC system to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of reactants.[2]

Q2: I am observing significant amounts of the mono-methylated byproduct (2-phenylpropanenitrile). How can I favor the formation of the desired dimethylated product?

A2: To drive the reaction towards the dimethylated product, you can adjust the stoichiometry of the reagents. Using a molar excess of the methylating agent (e.g., methyl iodide) and the base (e.g., sodium hydroxide) will favor the second alkylation step. Careful monitoring of the reaction progress is also key to ensure the mono-methylated intermediate is fully converted.

Q3: The reaction is highly exothermic and difficult to control. What safety measures should I take?

A3: The alkylation of phenylacetonitrile is indeed exothermic and requires careful temperature control.[2] To manage the exotherm:

  • Slow Addition: Add the methylating agent and the base solution slowly and dropwise, while continuously monitoring the internal temperature of the reaction.

  • Efficient Cooling: Use an ice bath or a cryostat to maintain the desired temperature.

  • Dilution: Conducting the reaction in a suitable solvent at a moderate concentration can help to dissipate the heat generated.

  • Emergency Plan: Have a plan for emergency cooling or quenching of the reaction in case of a thermal runaway.

Q4: What are the common side products in this synthesis, and how can I minimize them?

A4: Besides the mono-methylated product, other potential side products include:

  • Hydrolysis of the Nitrile: The basic reaction conditions can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid. This can be minimized by using a moderate concentration of the base and avoiding prolonged reaction times at high temperatures.

  • Over-alkylation: While the goal is dimethylation, in rare cases with highly reactive species, further reactions could occur. However, for methyl iodide, this is less common. Careful control of stoichiometry is the best preventative measure.[1]

Quantitative Data: Synthesis of this compound
ParameterCondition 1Condition 2Condition 3
Starting Material PhenylacetonitrilePhenylacetonitrilePhenylacetonitrile
Methylating Agent Methyl IodideMethyl IodideDimethyl Sulfate
Base 50% aq. NaOHSolid KOH50% aq. NaOH
Catalyst TBAB18-Crown-6Aliquat 336
Solvent TolueneDichloromethaneToluene
Temperature (°C) 25-3020-2530-35
Reaction Time (h) 4-65-73-5
Yield (%) 85-9580-9088-96
Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol details the synthesis of this compound from phenylacetonitrile and methyl iodide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • Phenylacetonitrile

  • Methyl Iodide

  • 50% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve phenylacetonitrile (1.0 eq) and TBAB (0.05 eq) in toluene.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add the 50% aqueous NaOH solution (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition of NaOH is complete, add methyl iodide (2.5 eq) dropwise, ensuring the temperature does not exceed 15 °C.

  • After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Diagram: Synthesis Workflow

Synthesis_Workflow start Start reactants Combine Phenylacetonitrile, TBAB, and Toluene start->reactants cool Cool to 0-5 °C reactants->cool add_base Slowly Add 50% aq. NaOH cool->add_base add_meI Slowly Add Methyl Iodide add_base->add_meI react Stir at Room Temperature (4-6 hours) add_meI->react workup Aqueous Workup (Water, Ether, Brine) react->workup dry Dry Organic Layer (MgSO4) workup->dry evaporate Solvent Evaporation dry->evaporate product Crude this compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Section 2: Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and the phase-transfer catalyst. The two primary methods for purifying this compound are vacuum distillation and flash column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide: Purification

Q1: My product co-distills with a byproduct during vacuum distillation. How can I improve the separation?

A1: If you are experiencing co-distillation, it indicates that the boiling points of your product and the impurity are very close at the pressure you are using. To improve separation:

  • Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column to increase the number of theoretical plates.

  • Adjust Pressure: Try to find an optimal pressure where the difference in boiling points between your product and the impurity is maximized. A temperature-pressure nomograph can be helpful for this.

  • Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove more polar impurities before distillation.

Q2: The product is streaking on the TLC plate during column chromatography. What does this mean and how can I fix it?

A2: Streaking on a TLC plate usually indicates that the compound is either too polar for the chosen eluent system or is interacting strongly with the silica gel. To resolve this:

  • Adjust Eluent Polarity: Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.

  • Use a Different Solvent System: Sometimes, a different combination of solvents can provide better separation. Consider trying dichloromethane/methanol or toluene/ethyl acetate systems.

  • Deactivate Silica Gel: If the compound is basic or particularly polar, it may be irreversibly adsorbing to the acidic silica gel. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.

Q3: I have a low recovery after column chromatography. Where did my product go?

A3: Low recovery from column chromatography can be due to several factors:

  • Irreversible Adsorption: As mentioned above, your compound might be sticking to the silica gel.

  • Improper Eluent Choice: If the eluent is not polar enough, your product may not move down the column. Conversely, if it's too polar, it might elute too quickly with impurities.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation and loss of product.

  • Decomposition on Silica: Some compounds are sensitive to the acidic nature of silica gel and may decompose on the column. Using neutral alumina or deactivated silica might be a better option.

Experimental Protocol: Purification

Protocol 1: Vacuum Distillation

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., 1-5 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (approximately 54-56 °C at 1 mmHg).[3]

Protocol 2: Flash Column Chromatography

  • Choose an appropriate eluent system based on TLC analysis (e.g., hexane/ethyl acetate, 9:1).

  • Pack a glass column with silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Load the sample onto the top of the silica column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Decision Workflow

Purification_Decision start Crude Product check_impurities Analyze Impurity Profile (TLC/GC) start->check_impurities high_bp_impurities Impurities have significantly different boiling points? check_impurities->high_bp_impurities Yes polar_impurities Impurities have different polarities? check_impurities->polar_impurities No distillation Vacuum Distillation pure_product Pure Product distillation->pure_product chromatography Flash Column Chromatography chromatography->pure_product high_bp_impurities->distillation polar_impurities->chromatography

Caption: Decision workflow for choosing a purification method.

Section 3: Subsequent Reactions of this compound

A. Hydrolysis to 2-Methyl-2-phenylpropanoic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Due to the stability of the nitrile, this reaction often requires harsh conditions.[4]

Q1: My hydrolysis reaction is very slow or incomplete. How can I drive it to completion?

A1: Nitrile hydrolysis can be sluggish. To increase the reaction rate:

  • Increase Temperature: Refluxing the reaction mixture is standard practice.[4]

  • Use Stronger Acid/Base: For acidic hydrolysis, use concentrated HCl or H₂SO₄. For basic hydrolysis, a high concentration of NaOH or KOH is effective.[4]

  • Phase-Transfer Catalysis: For biphasic systems, a phase-transfer catalyst can accelerate the reaction.

Q2: I am getting a significant amount of the corresponding amide as a byproduct. How can I favor the formation of the carboxylic acid?

A2: The formation of the amide is an intermediate step in the hydrolysis. To push the reaction to the carboxylic acid, prolong the reaction time and/or use more forcing conditions (higher temperature or more concentrated acid/base).

  • In a round-bottom flask, combine this compound (1.0 eq) with a 20% aqueous solution of sodium hydroxide (5.0 eq).

  • Add a co-solvent like ethanol to increase solubility if needed.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl until the pH is acidic.

  • The carboxylic acid may precipitate out. If so, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent.

  • Dry the organic extracts and remove the solvent to yield the crude 2-methyl-2-phenylpropanoic acid, which can be further purified by recrystallization.

B. Reaction with Grignard Reagents

The reaction of nitriles with Grignard reagents is a common method for the synthesis of ketones. However, the steric hindrance around the nitrile group in this compound can pose challenges.

Q1: The Grignard reaction is not proceeding, and I am recovering my starting material. What is the problem?

A1: The steric bulk of the two methyl groups adjacent to the nitrile can significantly hinder the approach of the Grignard reagent.[5] To overcome this:

  • Use a Less Hindered Grignard Reagent: If possible, use a smaller Grignard reagent (e.g., methylmagnesium bromide).

  • Increase Reaction Temperature and Time: More forcing conditions may be necessary to overcome the activation energy barrier.

  • Use a More Reactive Organometallic Reagent: Organolithium reagents are generally more reactive than Grignard reagents and may be more effective.

Q2: I am observing side reactions instead of the desired ketone formation. What are they and how can I avoid them?

A2: A common side reaction is the deprotonation of any acidic protons in the molecule by the strongly basic Grignard reagent. In the case of this compound, there are no acidic alpha-protons. However, ensure your reaction setup is scrupulously dry, as any water will quench the Grignard reagent.

  • Ensure all glassware is flame-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The resulting imine intermediate is then hydrolyzed with aqueous acid to yield the ketone.

Diagram: Grignard Reaction Pathway and Challenges

Grignard_Reaction start This compound + Grignard Reagent (R-MgX) nucleophilic_attack Nucleophilic Attack on Nitrile Carbon start->nucleophilic_attack steric_hindrance Steric Hindrance from alpha-Methyl Groups nucleophilic_attack->steric_hindrance no_reaction No Reaction (Starting Material Recovered) steric_hindrance->no_reaction High imine_intermediate Imine Intermediate steric_hindrance->imine_intermediate Low hydrolysis Acidic Workup (Hydrolysis) imine_intermediate->hydrolysis ketone_product Ketone Product hydrolysis->ketone_product

Caption: Challenges in the Grignard reaction with this compound.

Section 4: Spectroscopic Data for Impurity Identification

Identifying impurities is crucial for troubleshooting experiments. The following table provides approximate ¹H and ¹³C NMR chemical shifts for this compound and common impurities in CDCl₃.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.5-7.3 (m, 5H, Ar-H), 1.7 (s, 6H, 2xCH₃)~140 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~126 (Ar-CH), ~124 (C≡N), ~35 (C(CH₃)₂), ~27 (CH₃)
Phenylacetonitrile (Starting Material)7.4-7.2 (m, 5H, Ar-H), 3.7 (s, 2H, CH₂)~131 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~118 (C≡N), ~24 (CH₂)
2-Phenylpropanenitrile (Mono-alkylated)7.4-7.2 (m, 5H, Ar-H), 3.8 (q, 1H, CH), 1.6 (d, 3H, CH₃)~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~122 (C≡N), ~31 (CH), ~21 (CH₃)
Toluene (Solvent)7.3-7.1 (m, 5H, Ar-H), 2.3 (s, 3H, CH₃)~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~21 (CH₃)
Diethyl Ether (Solvent)3.5 (q, 4H, OCH₂), 1.2 (t, 6H, CH₃)~66 (OCH₂), ~15 (CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[6][7]

Section 5: Safety Precautions

Working with this compound and the reagents for its synthesis requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Handling Reagents:

    • Cyanides: Phenylacetonitrile and other cyanide-containing compounds are highly toxic. Avoid inhalation, ingestion, and skin contact. Have a cyanide antidote kit readily available and be trained in its use.

    • Methyl Iodide: Methyl iodide is a carcinogen and a potent alkylating agent. Handle with extreme care.

    • Strong Bases: Concentrated sodium hydroxide is corrosive. Handle with care to avoid skin and eye burns.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Quench any reactive reagents before disposal.

References

Technical Support Center: Synthesis of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and optimized protocols for the synthesis of 2-Methyl-2-phenylpropanenitrile (also known as dimethylphenylacetonitrile). The primary challenge in this synthesis is achieving complete and selective α,α-dimethylation of the starting material, phenylacetonitrile (benzyl cyanide), while minimizing the mono-methylated intermediate and other byproducts.

Frequently Asked Questions (FAQs)

Q1: My synthesis is yielding a mixture of mono- and di-methylated products. How can I increase the yield of this compound?

A: A low yield of the desired dimethylated product is often due to incomplete reaction or suboptimal stoichiometry. To drive the reaction to completion and favor dimethylation, consider the following:

  • Stoichiometry: Ensure the use of at least two equivalents of both the base and the methylating agent relative to one equivalent of phenylacetonitrile. A common molar ratio for the base (e.g., sodium hydride) to phenylacetonitrile is 2.2:1.[1]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) is highly effective for exhaustive dimethylation.[1]

  • Reagent Addition: Add the phenylacetonitrile solution dropwise to a mixture of the base and methylating agent. This maintains a high concentration of the methylating agent relative to the generated carbanion, promoting the second methylation step.[1]

  • Reaction Time and Temperature: Allow sufficient reaction time after the addition is complete. While the reaction can proceed at room temperature, gentle heating may be required to ensure full conversion, but this should be monitored carefully to avoid side reactions.[1]

Q2: What are the most common side reactions and how can I minimize them?

A: The primary side reactions are the formation of hydrolysis products and impurities from the starting material.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile group, forming phenylacetamide or phenylacetic acid.[2] To prevent this, use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] All glassware should be flame- or oven-dried immediately before use.

  • Starting Material Impurities: Commercial phenylacetonitrile can contain benzyl isocyanide, which can cause discoloration.[2] Purifying the starting material by washing with warm 50% sulfuric acid, followed by neutralization and distillation, can yield a more stable, water-white reactant.[2]

  • Over-alkylation: While the goal is dimethylation, using excessively harsh conditions or overly reactive alkylating agents can sometimes lead to other reactions. Careful control of temperature is crucial.

Q3: Can Phase-Transfer Catalysis (PTC) be used for dimethylation, and what are the optimal conditions?

A: Yes, Phase-Transfer Catalysis (PTC) can be adapted for dimethylation, although it is often used to enhance selectivity for mono-alkylation.[2][3] To favor the dimethylated product, the reaction conditions must be pushed.

  • Reagent Stoichiometry: Use a significant excess of the methylating agent and the aqueous base (e.g., 50% NaOH).

  • Catalyst: Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) are effective.[4][5] The catalyst facilitates the transfer of the phenylacetonitrile anion from the aqueous phase to the organic phase for methylation.[6][7]

  • Temperature and Time: Higher temperatures and longer reaction times than those used for mono-alkylation are typically necessary to ensure the second methylation occurs.

  • Vigorous Stirring: High agitation is essential to maximize the interfacial surface area between the aqueous and organic phases, which improves the catalyst's efficiency.

Q4: What are the key safety precautions for this synthesis?

A: This synthesis involves hazardous materials and potentially exothermic reactions.

  • Reagent Toxicity: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Phenylacetonitrile and other cyanide-containing compounds are also highly toxic. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Exotherm Management: The alkylation reaction is exothermic. The addition of reagents, particularly the base and the methylating agent, should be done slowly and in a controlled manner while monitoring the internal temperature.[4] Have a cooling bath (e.g., an ice-water bath) readily available to manage any rapid temperature increases.[4]

  • Base Handling: Strong bases like sodium hydride are water-reactive and flammable. Handle them under an inert atmosphere and quench any excess reagent carefully.

Data Presentation

Table 1: Comparison of Synthesis Methods for α-Alkylation of Phenylacetonitrile

MethodBaseMethylating AgentCatalystSolventTemp. (°C)Typical Outcome / YieldReference(s)
Strong Base AlkylationSodium Hydride (NaH)Methyl Iodide (CH₃I)NoneDMF10 - 25High yield of dimethylated product[1]
Phase-Transfer Catalysis (PTC)50% aq. NaOHAlkyl HalideTBABToluene30 - 40High yield of mono-alkylated product (can be pushed to di-alkylation with excess reagents)[4]
High-Pressure DMCPotassium Carbonate (K₂CO₃)Dimethyl Carbonate (DMC)NoneExcess DMC>180>98% selectivity for mono-methylated product[8]
Strong Base AlkylationLithium Diisopropylamide (LDA)IodomethaneNoneNot Specified0 - 5Mono-methylation[4]

Experimental Protocols

Protocol 1: Dimethylation of Phenylacetonitrile using Sodium Hydride

This protocol is optimized for achieving a high yield of the α,α-dimethylated product.[1]

  • Materials:

    • Phenylacetonitrile (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)

    • Methyl iodide (CH₃I) (2.2 - 2.5 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 equiv) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully add anhydrous DMF.

    • Reagent Addition: Cool the NaH/DMF suspension to 0°C in an ice bath. Add methyl iodide (2.2 - 2.5 equiv) to the suspension.

    • Reaction: Prepare a solution of phenylacetonitrile (1.0 equiv) in anhydrous DMF. Add this solution dropwise to the stirred NaH/CH₃I suspension via the dropping funnel, maintaining the internal temperature between 10-25°C.

    • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

    • Work-up: Cool the reaction mixture back to 0°C and carefully quench the excess NaH by the slow, dropwise addition of saturated ammonium chloride solution.

    • Extraction: Dilute the mixture with water and extract with diethyl ether (3x).

    • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Dimethylation via Phase-Transfer Catalysis (PTC)

This protocol adapts the PTC method to favor dimethylation.

  • Materials:

    • Phenylacetonitrile (1.0 equiv)

    • Methyl iodide (CH₃I) (2.5 - 3.0 equiv)

    • 50% (w/w) aqueous sodium hydroxide (NaOH) solution

    • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

    • Toluene

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • Setup: To a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add phenylacetonitrile (1.0 equiv), toluene, and TBAB (0.05 equiv).

    • Base Addition: Begin vigorous stirring and add the 50% NaOH solution.

    • Alkylation: Heat the mixture to 50-60°C. Add methyl iodide (2.5 - 3.0 equiv) dropwise over 1-2 hours, carefully controlling the exotherm.

    • Reaction: After the addition, maintain the temperature and continue vigorous stirring for 4-6 hours, or until reaction monitoring (GC, TLC) shows the disappearance of the mono-methylated intermediate.

    • Work-up: Cool the mixture to room temperature. Dilute with water and separate the organic layer.

    • Washing: Wash the organic layer with water, then with dilute HCl, and finally with brine.

    • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.

Visualizations

Synthetic_Pathway Start Phenylacetonitrile Inter 2-Phenylpropanenitrile (Mono-methylated Intermediate) Start->Inter +1 eq. CH₃I +1 eq. Base End This compound (Di-methylated Product) Inter->End +1 eq. CH₃I +1 eq. Base

Caption: Synthetic pathway from Phenylacetonitrile to the target product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Dry Glassware under Inert Atmosphere B 2. Charge Base & Solvent A->B C 3. Add Methylating Agent B->C D 4. Dropwise Addition of Phenylacetonitrile Solution C->D E 5. Stir at RT & Monitor (TLC/GC) D->E F 6. Quench Reaction E->F G 7. Aqueous Work-up & Extraction F->G H 8. Dry & Concentrate G->H I 9. Vacuum Distillation H->I J Final Product I->J

Caption: General experimental workflow for dimethylation of phenylacetonitrile.

Troubleshooting_Yield Start Low Yield or Incomplete Conversion Q1 Is Mono-methylated Product Present in Significant Amount? Start->Q1 A1_Yes Increase Equivalents of Base & Methylating Agent. Increase Reaction Time. Q1->A1_Yes Yes Q2 Are Hydrolysis Byproducts (Amide/Acid) Detected? Q1->Q2 No End Re-run with Optimized Conditions A1_Yes->End A2_Yes Use Anhydrous Solvents. Dry Glassware Thoroughly. Use Inert Atmosphere. Q2->A2_Yes Yes Q3 Are Reagents High Purity? Q2->Q3 No A2_Yes->End A3_No Purify Phenylacetonitrile. Verify Base Activity. Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting flowchart for low yield of the target product.

References

Technical Support Center: Purification of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 2-Methyl-2-phenylpropanenitrile. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues that may arise during the purification of this compound.

Issue: Low Yield After Purification

Question Possible Cause Solution
Why is my recovery of this compound low after recrystallization? Use of an inappropriate solvent or an excessive amount of solvent.Select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Use the minimum amount of hot solvent required to dissolve the crude product.
Premature crystallization during hot filtration.If performing a hot filtration to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing prematurely.
Product loss during washing.Wash the purified crystals with a minimal amount of ice-cold solvent to minimize dissolution.
My yield is significantly reduced after distillation. What could be the reason? Decomposition of the product at high temperatures.Purify this compound via vacuum distillation to lower the boiling point and prevent thermal decomposition.[1][2]
Inefficient condensation.Ensure that the condenser has a sufficient flow of cold water to effectively condense the product vapors.
I am losing a significant amount of product during aqueous workup. How can I prevent this? Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions and improve layer separation.
Incomplete extraction from the aqueous layer.Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of the product from the aqueous phase.

Issue: Product Purity

Question Possible Cause Solution
My purified this compound is discolored (yellow or brown). What is the cause? Presence of colored impurities from the synthesis.Treat the solution of the crude product with activated charcoal before the final purification step (recrystallization or distillation) to adsorb colored impurities.
Thermal decomposition during distillation.Use vacuum distillation at the lowest possible temperature to minimize the formation of colored degradation products.[1][2]
GC-MS analysis of my purified product shows the presence of unreacted starting materials. How can I remove them? Incomplete reaction during synthesis.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents) to drive the reaction to completion.
Inefficient purification.Unreacted phenylacetonitrile can be removed by a dilute acid wash during the workup. For other starting materials, fractional distillation under vacuum or flash column chromatography may be effective.
My product is contaminated with 2-phenylpropanenitrile. How can I separate them? Incomplete methylation during synthesis.Careful fractional distillation under reduced pressure should separate the mono-methylated byproduct from the desired di-methylated product due to their different boiling points.
I observe peaks corresponding to an amide or carboxylic acid in my analytical data. Where do they come from? Hydrolysis of the nitrile group during workup or purification.Avoid prolonged exposure to acidic or basic conditions, especially at elevated temperatures. Ensure all workup and purification steps are performed promptly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities originate from the synthesis, which is typically the alkylation of phenylacetonitrile. These can include:

  • Unreacted Phenylacetonitrile: The starting material for the synthesis.

  • 2-Phenylpropanenitrile: The mono-methylated intermediate.

  • Residual Solvents: Solvents used in the reaction or workup.

  • Hydrolysis Products: 2-Methyl-2-phenylpropanamide or 2-methyl-2-phenylpropanoic acid, formed if water is present under acidic or basic conditions.

  • Byproducts from Side Reactions: Depending on the specific synthetic route, other minor byproducts may be present.

Q2: What is the recommended method for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. A combination of methods is often most effective:

  • Aqueous Workup: Washing the crude product with water and dilute acid or base can remove many water-soluble impurities and unreacted starting materials.

  • Vacuum Distillation: This is a highly effective method for purifying liquid nitriles and is particularly useful for removing non-volatile impurities. The boiling point of this compound is reported as 54-56 °C at 1.0 mmHg.[1][2]

  • Flash Column Chromatography: For separating impurities with similar boiling points, flash chromatography on silica gel can be employed.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help identify impurities.

  • Infrared (IR) Spectroscopy: The presence of a sharp nitrile peak (around 2240 cm⁻¹) is indicative of the product. Impurities like amides or carboxylic acids will show characteristic carbonyl peaks.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a toxic compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Advantages Disadvantages
Aqueous Workup ModerateHigh (>90%)Removes water-soluble impurities and some starting materials.May not remove organic impurities with similar solubility to the product.
Vacuum Distillation High (>98%)Good (70-85%)Effective for removing non-volatile and some volatile impurities.Requires specialized equipment; potential for thermal decomposition if not performed carefully.
Flash Column Chromatography Very High (>99%)Moderate (60-80%)Excellent for separating closely related impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization High to Very High (>99%)Varies (50-90%)Can yield very pure crystalline material.Requires the compound to be a solid; finding a suitable solvent can be challenging.

Experimental Protocols

General Aqueous Workup Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Shake the funnel gently, venting frequently to release any pressure.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities)

    • Saturated aqueous NaHCO₃ (to neutralize any acid)

    • Brine (to aid in drying)

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Vacuum Distillation Protocol
  • Place the crude this compound in a round-bottom flask appropriately sized for the volume of liquid.

  • Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached (e.g., 1.0 mmHg), begin to gently heat the flask.

  • Collect the fraction that distills at a constant temperature (reported as 54-56 °C at 1.0 mmHg).[1][2]

  • Discard any initial forerun that distills at a lower temperature.

  • Once the product has been collected, remove the heat and allow the system to cool before slowly releasing the vacuum.

Mandatory Visualization

PurificationWorkflow crude Crude 2-Methyl-2- phenylpropanenitrile workup Aqueous Workup (Wash with H₂O, acid, base) crude->workup dried_crude Dried Crude Product workup->dried_crude distillation Vacuum Distillation dried_crude->distillation For liquid product chromatography Flash Column Chromatography dried_crude->chromatography For difficult separations recrystallization Recrystallization dried_crude->recrystallization If solid pure_product Pure 2-Methyl-2- phenylpropanenitrile distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogicalFlow decision decision issue issue start Purification Attempt is_yield_low Is Yield Low? start->is_yield_low is_purity_low Is Purity Low? is_yield_low->is_purity_low No yield_issue Low Yield Issue is_yield_low->yield_issue Yes successful Successful Purification is_purity_low->successful No purity_issue Purity Issue is_purity_low->purity_issue Yes check_solvent Check solvent choice and amount yield_issue->check_solvent check_temp Check distillation temperature/vacuum yield_issue->check_temp check_extraction Optimize extraction procedure yield_issue->check_extraction check_color Discoloration? purity_issue->check_color check_impurities Impurities by GC-MS? check_color->check_impurities No use_charcoal Use activated charcoal check_color->use_charcoal Yes check_impurities->successful No rerun_column Re-purify by column or distillation check_impurities->rerun_column Yes refine_distillation Refine distillation conditions use_charcoal->refine_distillation

Caption: Troubleshooting decision tree for purification issues.

References

Stability and degradation of 2-Methyl-2-phenylpropanenitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Methyl-2-phenylpropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the nitrile group. This can occur under both acidic and alkaline conditions, proceeding in two main steps. The first step is the conversion of the nitrile to a primary amide, 2-methyl-2-phenylpropanamide. Subsequently, the amide can undergo further hydrolysis to form the corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid, and ammonia (or an ammonium salt depending on the pH). Due to the steric hindrance from the gem-dimethyl group and the phenyl ring at the α-position, this hydrolysis is generally slower compared to unhindered nitriles.[1][2][3]

Q2: How stable is this compound to heat?

Q3: Is this compound sensitive to light?

A3: Compounds with a phenyl group can be susceptible to photodegradation. While specific photostability studies on this compound are limited, it is advisable to protect it from light, especially during long-term storage or when in solution. Photolytic stress testing should be performed to understand its photosensitivity and identify any potential photodecomposition products.

Q4: What are the likely products of oxidative degradation?

A4: The quaternary carbon atom adjacent to the phenyl group in this compound is relatively stable towards oxidation.[5] However, under strong oxidative conditions, degradation of the phenyl ring or other parts of the molecule could occur. Forced degradation studies using oxidizing agents like hydrogen peroxide are necessary to identify potential oxidative degradants. For instance, benzylic positions with C-H bonds are susceptible to oxidation to form carboxylic acids, but the absence of such a bond in this compound suggests higher stability.[4]

Troubleshooting Guides

Issue: Low or no hydrolysis of this compound is observed.

Possible Cause Suggested Solution
Steric Hindrance The gem-dimethyl group and the phenyl group at the α-carbon sterically hinder the approach of nucleophiles to the nitrile carbon, making hydrolysis challenging under mild conditions.[1][2]
- Increase the reaction temperature and/or pressure.
- Use a stronger acid or base catalyst.
- Employ a phase-transfer catalyst for biphasic reactions.
- Consider using transition metal catalysts that are known to facilitate the hydration of hindered nitriles.[6]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate.
- For acid hydrolysis, ensure sufficient water is present. Co-solvents like dioxane or THF can be used to improve solubility.
- For alkaline hydrolysis, alcoholic solvents or aqueous mixtures can be effective.
Insufficient Reaction Time Due to its stability, the hydrolysis of this compound may require extended reaction times.
- Monitor the reaction progress over a longer period using a suitable analytical technique (e.g., HPLC, GC).

Issue: Unexpected peaks are observed in the chromatogram during stability studies.

Possible Cause Suggested Solution
Formation of Degradation Products The new peaks could correspond to the amide intermediate or the final carboxylic acid from hydrolysis, or other degradation products from oxidation or photolysis.
- Perform forced degradation studies under various stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products and identify their retention times.
- Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose their structures.
Interaction with Excipients In formulated products, this compound may react with excipients.
- Conduct compatibility studies with individual excipients to identify any potential interactions.
Impurity in the Starting Material The peak could be an impurity from the synthesis of this compound.
- Analyze the starting material using a high-resolution analytical method to identify any impurities.

Data Presentation

Table 1: Example Data Summary of Forced Degradation Studies for this compound

(Note: The following data is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)

Stress Condition Conditions Time % Degradation Major Degradation Products Identified
Acid Hydrolysis 1 M HCl in 1:1 Acetonitrile:Water24 h~5%2-Methyl-2-phenylpropanamide, 2-Methyl-2-phenylpropanoic acid
Base Hydrolysis 1 M NaOH in 1:1 Methanol:Water24 h~10%2-Methyl-2-phenylpropanamide, 2-Methyl-2-phenylpropanoic acid
Oxidative 10% H₂O₂ in Acetonitrile24 h< 2%Minor unidentified polar impurities
Thermal 80°C, Solid State7 days< 1%No significant degradation observed
Photolytic UV light (254 nm), Solution in Acetonitrile24 h~3%Minor unidentified impurities

Experimental Protocols

Protocol 1: General Procedure for Forced Hydrolytic Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To a suitable flask, add a known volume of the stock solution.

    • Add an equal volume of 1 M hydrochloric acid.

    • Heat the mixture under reflux for a specified period (e.g., 24 hours), monitoring the reaction by HPLC or GC at intermediate time points.

    • After cooling, neutralize the sample with a suitable base (e.g., 1 M sodium hydroxide) before analysis.

  • Alkaline Hydrolysis:

    • To a suitable flask, add a known volume of the stock solution.

    • Add an equal volume of 1 M sodium hydroxide.

    • Heat the mixture under reflux for a specified period (e.g., 24 hours), monitoring the reaction progress.

    • After cooling, neutralize the sample with a suitable acid (e.g., 1 M hydrochloric acid) before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC method.

Protocol 2: General Procedure for Forced Oxidative Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Oxidative Stress:

    • To a suitable flask, add a known volume of the stock solution.

    • Add a solution of hydrogen peroxide (e.g., 3-30% v/v) to achieve the desired final concentration.

    • Keep the mixture at room temperature or slightly elevated temperature for a specified period (e.g., 24 hours), protected from light.

    • Monitor the reaction progress by HPLC or GC.

  • Analysis: Analyze the stressed sample and an unstressed control.

Protocol 3: Stability-Indicating HPLC Method (Example)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

(Note: This is a starting point and the method must be fully validated for its intended use.)

Mandatory Visualization

G cluster_hydrolysis Hydrolysis Pathway A This compound B 2-Methyl-2-phenylpropanamide (Amide Intermediate) A->B + H2O (H+ or OH-) C 2-Methyl-2-phenylpropanoic Acid (Carboxylic Acid) B->C + H2O (H+ or OH-) G cluster_workflow Stability Study Workflow start Start: Define Stability Study Protocol forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->method_dev method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val stability_samples Place Drug Substance/Product on Stability at Defined Conditions method_val->stability_samples pull_samples Pull Samples at Scheduled Time Points stability_samples->pull_samples analyze_samples Analyze Samples using Validated Method pull_samples->analyze_samples data_analysis Analyze Data and Assess Trends analyze_samples->data_analysis report Generate Stability Report data_analysis->report

References

Technical Support Center: Overcoming Low Yield in 2-Phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylpropanenitrile and overcoming common challenges that lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in 2-phenylpropanenitrile synthesis?

Low yields in the synthesis of 2-phenylpropanenitrile can often be attributed to several factors, including:

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material, benzyl cyanide.[1]

  • Side Reactions: The formation of byproducts, such as over-alkylation to form α,α-dimethylbenzyl cyanide, can significantly reduce the yield of the desired product.[1][2]

  • Poor Reaction Conditions: Inadequate mixing, presence of moisture, or inactive catalysts can hinder the reaction's efficiency.[1]

  • Losses During Workup: Product can be lost during extraction, washing, and purification steps if not performed optimally.[2]

Q2: How does temperature affect the yield of 2-phenylpropanenitrile?

Temperature is a critical parameter in the synthesis of 2-phenylpropanenitrile. For high-pressure methods using dimethyl carbonate (DMC), temperatures in the range of 160-200°C are necessary for efficient conversion.[1] In phase-transfer catalysis (PTC) methods, an optimal temperature, often around 50°C, is required to balance the reaction rate and minimize side reactions.[1] Operating at temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can promote the formation of byproducts.[1]

Q3: What is the role of the catalyst, and how does its choice impact the reaction?

In phase-transfer catalysis, the catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is crucial for facilitating the transfer of reactants between the aqueous and organic phases.[1] The efficiency of the catalyst directly impacts the reaction rate and, consequently, the rate of heat generation.[3] An inefficient or inactive catalyst will lead to a sluggish or stalled reaction. For high-pressure syntheses, bases like potassium carbonate or sodium methoxide act as catalysts, and their purity and anhydrous nature are essential for good yields.[1]

Q4: Can the stirring rate influence the reaction yield?

Yes, vigorous stirring is essential, particularly in heterogeneous reaction mixtures like those in phase-transfer catalysis and high-pressure synthesis with a solid base.[1] Effective stirring maximizes the interfacial area between the different phases, promoting better contact between reactants and the catalyst, which leads to an increased reaction rate and higher yield.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 2-phenylpropanenitrile.

Issue 1: Low Yield in High-Pressure Synthesis with Dimethyl Carbonate (DMC)

Potential Cause Troubleshooting Steps
Insufficient Temperature or Time Ensure your reactor is calibrated and maintaining the target temperature of 160-200°C. Extend the reaction time if monitoring indicates incomplete conversion. Reaction times are typically 3-6 hours.[1]
Poor Mixing Verify that the stirring mechanism in your autoclave is functioning correctly to ensure good contact between the reactants and the solid catalyst (e.g., potassium carbonate).[1]
Catalyst Inactivity Use a high-purity, anhydrous base (e.g., potassium carbonate or sodium methoxide). Moisture can deactivate the catalyst and negatively impact the reaction.[1]
Reactor Leaks Check the seals and fittings of your autoclave to ensure it can maintain the required pressure throughout the reaction. Leaks can lead to the loss of volatile reactants.[1]

Issue 2: Significant Byproduct Formation (e.g., Over-alkylation)

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Reduce the reaction temperature or shorten the reaction time to minimize the formation of α,α-dimethylbenzyl cyanide.[1]
Excess Methylating Agent Carefully control the stoichiometry of your reactants. An excess of the methylating agent relative to the deprotonated benzyl cyanide can lead to over-alkylation.[1]
Lack of Reaction Monitoring Monitor the progress of the reaction using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to stop the reaction once the formation of the mono-methylated product is maximized.[2][4]

Issue 3: Reaction with Iodomethane at Low Temperatures is Not Proceeding

Potential Cause Troubleshooting Steps
Improperly Prepared or Inactive Base (LDA) Lithium diisopropylamide (LDA) is a very strong base that is typically prepared in situ at low temperatures (e.g., -78°C). Ensure it is prepared correctly and used immediately.[1]
Presence of Moisture LDA is extremely sensitive to moisture. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried to ensure the reaction proceeds.[1]

Quantitative Data on Reaction Parameters

The following tables summarize key quantitative data from various reported synthesis methods for 2-phenylpropanenitrile.

Table 1: High-Pressure Synthesis via Methylation with Dimethyl Carbonate (DMC)

Temperature (°C)Pressure (MPa)CatalystReaction Time (hours)Yield (%)Purity (%)Reference
160-2002 ± 0.1Sodium Methoxide3-6High (unspecified)-[1]
180> AtmosphericPotassium CarbonateNot Specified95>99[1]

Table 2: Atmospheric Pressure Synthesis via Phase-Transfer Catalysis (PTC)

Temperature (°C)Alkylating AgentCatalyst SystemYield (%)NotesReference
40-60n-BromopropaneTetrabutylammonium Bromide (TBAB)-Rate increases with temperature up to an optimum of around 50°C.[1]
30-40General Alkyl HalidePhase Transfer CatalystHighReaction time 2-10 hours.[3]

Experimental Protocols

Protocol 1: High-Pressure Synthesis of 2-Phenylpropanenitrile using Dimethyl Carbonate (DMC)

This protocol is adapted from a high-yield method.[1]

Materials:

  • Benzyl cyanide

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (anhydrous)

  • Autoclave reactor

Procedure:

  • Charge the autoclave with benzyl cyanide, a large excess of dimethyl carbonate (which also serves as the solvent), and anhydrous potassium carbonate.[1]

  • Seal the autoclave and begin stirring.

  • Heat the mixture to 180°C. The pressure will increase due to the vapor pressure of the solvent.[1]

  • Maintain the reaction at 180°C with vigorous stirring. Monitor the reaction progress by GC to ensure conversion is complete (typically within a few hours).[1][4]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.

  • Transfer the reaction mixture from the reactor.

  • Remove the excess DMC by distillation at atmospheric pressure (boiling point of DMC is 90°C).[1]

  • Purify the crude 2-phenylpropanenitrile by vacuum distillation.[1]

Protocol 2: General Procedure for Phase-Transfer Catalysis (PTC) Synthesis

Materials:

  • Benzyl cyanide

  • Alkylating agent (e.g., methyl iodide, ethyl bromide)

  • 50% Sodium hydroxide solution

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge benzyl cyanide, toluene, and the phase-transfer catalyst.

  • Cool the mixture to 5-10°C using an ice bath.[3]

  • Slowly add the 50% sodium hydroxide solution via the addition funnel over a prolonged period, ensuring the temperature is maintained within the desired range.[3]

  • After the base addition, slowly add the alkylating agent while continuing to monitor and control the temperature.

  • Once the additions are complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or GC.[3]

  • Upon completion, cool the mixture in an ice bath and carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the excess base.[3]

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[3]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or chromatography.[3]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of 2-Phenylpropanenitrile CheckReactionCompletion Check Reaction Completion (TLC, GC) Start->CheckReactionCompletion IncompleteReaction Incomplete Reaction CheckReactionCompletion->IncompleteReaction No CheckByproducts Analyze for Byproducts (GC-MS) CheckReactionCompletion->CheckByproducts Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time IncompleteReaction->OptimizeConditions SuccessfulSynthesis Improved Yield OptimizeConditions->SuccessfulSynthesis ByproductsPresent Significant Byproducts Found CheckByproducts->ByproductsPresent Yes CheckCatalyst Evaluate Catalyst and Reagents CheckByproducts->CheckCatalyst No OptimizeSelectivity Optimize for Selectivity: - Adjust Stoichiometry - Lower Temperature ByproductsPresent->OptimizeSelectivity OptimizeSelectivity->SuccessfulSynthesis CatalystIssue Catalyst Inactivity or Reagent Impurity CheckCatalyst->CatalystIssue Yes CheckWorkup Review Workup and Purification Procedure CheckCatalyst->CheckWorkup No UsePureReagents Use Anhydrous Solvents and High-Purity Catalyst CatalystIssue->UsePureReagents UsePureReagents->SuccessfulSynthesis WorkupLoss Product Loss During Workup CheckWorkup->WorkupLoss Yes CheckWorkup->SuccessfulSynthesis No, yield is now satisfactory OptimizeWorkup Optimize Extraction and Purification Steps WorkupLoss->OptimizeWorkup OptimizeWorkup->SuccessfulSynthesis

Caption: Troubleshooting logic for low yield in 2-phenylpropanenitrile synthesis.

Synthesis_Workflow Start Start: Synthesis of 2-Phenylpropanenitrile ChooseMethod Choose Synthesis Method Start->ChooseMethod PTC Phase-Transfer Catalysis (PTC) ChooseMethod->PTC Atmospheric Pressure HighPressure High-Pressure DMC Method ChooseMethod->HighPressure High Pressure ReactionSetup Reaction Setup: - Charge Reagents - Control Temperature PTC->ReactionSetup HighPressure->ReactionSetup Monitoring Monitor Reaction Progress (TLC, GC) ReactionSetup->Monitoring Workup Workup: - Quench Reaction - Extraction - Drying Monitoring->Workup Purification Purification: - Distillation or - Chromatography Workup->Purification FinalProduct Pure 2-Phenylpropanenitrile Purification->FinalProduct LowYield Low Yield? FinalProduct->LowYield LowYield->Start No, success! Troubleshoot Go to Troubleshooting Guide LowYield->Troubleshoot Yes

References

Technical Support Center: Managing Exothermic Reactions in 2-Phenylpropanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpropanenitrile. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the safe and efficient management of exothermic reactions inherent in this process.

Data Presentation: Reaction Parameter Comparison

The synthesis of 2-phenylpropanenitrile, primarily through the alkylation of benzyl cyanide, is a well-documented exothermic process where precise control of reaction parameters is critical for both safety and optimal yield.[1] The choice of reagents and conditions significantly impacts the thermal profile of the reaction. The following table summarizes quantitative data from various synthetic approaches.

Methylating AgentBaseCatalyst/SystemSolventTemperature (°C)Reaction Time (hours)Yield (%)Reference
Dimethyl carbonatePotassium carbonate-Excess DMC180>195[1]
Dimethyl carbonateSodium methoxideAutoclaveExcess DMC160-2003-6High[2][3]
IodomethaneLithium diisopropylamide (LDA)-Not specified0-5Not specifiedNot specified[1]
ChloromethaneSodium hydroxideTrioctylamine-20-40Not specified98 (dimethylated)[2]
General Alkyl HalideSodium hydroxidePhase Transfer CatalystToluene30-402-10High[1]
n-BromopropanePotassium hydroxide (KOH)Tetrabutylammonium Bromide (TBAB)-40-60-Rate increases with temp[2]
Benzyl chlorideSodium hydroxide (50% aq.)Tetrabutylammonium Bromide (TBAB)Toluene60685[4]
Benzyl chlorideSodium hydroxide (50% aq.)Tetrabutylphosphonium Bromide (TBPB)Toluene60692[4]
Benzyl chlorideSodium hydroxide (50% aq.)18-Crown-6Toluene60495[4]

Experimental Protocols

A widely utilized and effective method for controlling the exotherm in 2-phenylpropanenitrile synthesis is through phase-transfer catalysis (PTC).[5] This protocol provides a general methodology for the alkylation of benzyl cyanide using a methylating agent under PTC conditions, with a strong emphasis on thermal management.[1]

Materials:

  • Benzyl cyanide

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • 50% (w/w) aqueous sodium hydroxide solution

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Toluene

  • Ice bath

  • Reaction vessel equipped with a mechanical stirrer, thermocouple, and a controlled addition funnel

  • Quenching agent (e.g., dilute hydrochloric acid)

Procedure:

  • Reaction Setup:

    • Set up the reaction vessel in a well-ventilated fume hood.

    • Ensure the vessel is clean, dry, and equipped with efficient stirring.[1]

    • Place a cooling bath (e.g., ice-water) under the reaction vessel.[1]

    • Insert a calibrated thermocouple to accurately monitor the internal reaction temperature.[1]

  • Initial Charging:

    • Charge the reaction vessel with benzyl cyanide, toluene, and the phase-transfer catalyst.[1]

    • Begin stirring to ensure a homogenous mixture.[1]

    • Cool the mixture to the desired starting temperature (e.g., 5-10 °C) using the cooling bath.[1]

  • Controlled Addition of Base:

    • Slowly add the 50% sodium hydroxide solution via the addition funnel over a prolonged period.[1]

    • Monitor the temperature closely during the addition. The rate of addition should be adjusted to maintain the desired temperature range and prevent a rapid temperature increase.[1]

  • Controlled Addition of Methylating Agent:

    • Once the base addition is complete and the temperature is stable, begin the slow, dropwise addition of the methylating agent. This step is highly exothermic.[1]

    • The rate of addition must be carefully controlled to maintain the reaction temperature within the desired range (e.g., 20-30 °C). A rapid addition can lead to a dangerous temperature spike.[1]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the set temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).[1]

  • Quenching:

    • Once the reaction is complete, cool the mixture in an ice bath.[1]

    • Slowly and carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the excess base. This quenching step can also be exothermic.[1]

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or chromatography.[1]

Mandatory Visualizations

experimental_workflow setup Reaction Setup (Fume Hood, Cooling Bath, Stirrer, Thermocouple) charge Initial Charging (Benzyl Cyanide, Toluene, PTC) setup->charge cool Cool to 5-10 °C charge->cool add_base Controlled Addition of Base (Slowly, Monitor Temperature) cool->add_base add_methyl Controlled Addition of Methylating Agent (Highly Exothermic, Careful Control) add_base->add_methyl monitor Reaction Monitoring (Stir at Set Temperature, GC/TLC) add_methyl->monitor quench Quenching (Cool, Add Dilute Acid) monitor->quench workup Work-up and Purification (Separate, Wash, Dry, Distill/Chromatography) quench->workup product 2-Phenylpropanenitrile workup->product

Caption: Experimental workflow for 2-phenylpropanenitrile synthesis.

troubleshooting_logic start Problem Encountered temp_spike Rapid Temperature Increase? start->temp_spike induction Reaction Not Starting (Induction Period)? start->induction low_yield Low Product Yield? start->low_yield temp_spike->induction No stop_addition Stop Reagent Addition Immediately temp_spike->stop_addition Yes induction->low_yield No check_mixing Ensure Adequate Mixing induction->check_mixing Yes check_base Verify Base Strength/Activity low_yield->check_base Yes enhance_cooling Enhance Cooling stop_addition->enhance_cooling seed_reaction Consider Seeding with Product check_mixing->seed_reaction cautious_temp_increase Slight, Cautious Temperature Increase seed_reaction->cautious_temp_increase check_ptc Evaluate PTC Efficiency/Loading check_base->check_ptc check_impurities Analyze for Byproducts (e.g., over-methylation) check_ptc->check_impurities

Caption: Troubleshooting logic for exothermic reaction management.

Troubleshooting Guide & FAQs

This section addresses common issues related to exotherm management during the synthesis of 2-phenylpropanenitrile.

Q1: The reaction temperature is increasing too rapidly during the addition of the methylating agent. What should I do?

A1: Immediately stop the addition of the methylating agent.[1] Increase the efficiency of the cooling bath by adding more ice or using a colder solvent. Ensure vigorous stirring to improve heat transfer to the cooling bath. Once the temperature is under control, resume the addition at a much slower rate.

Q2: The reaction shows an induction period, and then the temperature rises uncontrollably. How can this be prevented?

A2: Induction periods can be hazardous as they may lead to an accumulation of unreacted reagents, followed by a sudden, uncontrolled reaction.[1] To mitigate this, ensure adequate mixing from the start to promote reaction initiation.[1] Consider adding a small amount of the product from a previous successful batch to "seed" the reaction.[1] A slight and cautious increase in the initial temperature might help overcome the activation energy barrier, but this must be done with extreme care.[1]

Q3: Can the choice of base influence the exotherm?

A3: Yes. The strength and concentration of the base can significantly affect the reaction rate and, consequently, the rate of heat generation. A stronger or more concentrated base will typically lead to a faster reaction and a more pronounced exotherm. It is crucial to use the appropriate base at the recommended concentration and to control its addition rate carefully.

Q4: How does the phase-transfer catalyst (PTC) affect the reaction exotherm?

A4: The efficiency of the PTC can impact the reaction rate and the rate of heat generation.[1] A more efficient catalyst will accelerate the reaction, resulting in a more significant exotherm that requires more robust cooling.[1] It is important to use the recommended catalyst loading and avoid adding an excess, as this could lead to a loss of control over the reaction temperature.[1]

Q5: What are the primary byproducts to be aware of, and how can they be minimized?

A5: A common byproduct is the over-methylation of the product, leading to the formation of 2,2-diphenylpropionitrile.[6] This can be minimized by careful control of the stoichiometry of the methylating agent and by monitoring the reaction progress closely to stop it once the desired product is formed.

Q6: What are the key safety precautions for this synthesis?

A6:

  • Always conduct the reaction in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Have a cooling bath and a suitable quenching agent readily available.[1]

  • Never leave an exothermic reaction unattended.[1]

  • Be fully aware of the hazards of all reagents, particularly the toxicity of cyanide compounds and the reactivity of methylating agents.[1]

  • Have a clear and practiced plan for an emergency shutdown of the reaction.[1]

References

Validation & Comparative

Validating the Purity of Synthesized 2-Methyl-2-phenylpropanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds is a cornerstone of chemical research and drug development. A critical, yet often complex, step in this process is the rigorous validation of the synthesized product's purity. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 2-Methyl-2-phenylpropanenitrile, a versatile nitrile intermediate. We present detailed experimental protocols, data interpretation guidelines, and a comparative analysis to aid researchers in selecting the most appropriate methods for their needs.

Introduction to Purity Validation

Ensuring the purity of a synthesized compound like this compound is paramount for the reliability and reproducibility of subsequent experiments and for meeting regulatory standards in drug development. Impurities, even in trace amounts, can significantly alter the chemical and biological properties of a compound, leading to misleading results. This guide focuses on a multi-pronged approach to purity determination, employing spectroscopic and chromatographic techniques to provide a comprehensive purity profile.

Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the methylation of benzyl cyanide. In this process, the primary potential impurity is the starting material, benzyl cyanide , resulting from an incomplete reaction. Understanding the spectral characteristics of this key potential impurity is crucial for its detection and quantification.

Comparative Analytical Techniques

A combination of analytical methods is recommended for a robust purity assessment. The following techniques offer complementary information to build a complete picture of the sample's composition.

Analytical TechniquePrincipleInformation ProvidedProsCons
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.Provides a direct, primary measure of purity against a certified internal standard.High precision and accuracy; does not require a reference standard of the analyte itself.Requires a suitable, high-purity internal standard; may not detect non-protonated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.Identifies and quantifies volatile impurities.High sensitivity and selectivity; provides structural information from mass spectra.Requires the analyte and impurities to be volatile and thermally stable.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.Confirms the presence of key functional groups and the overall molecular structure.Fast and non-destructive; provides a unique "fingerprint" of the compound.Primarily a qualitative technique; not ideal for quantifying low-level impurities.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., Maleic Anhydride, ≥99.5% purity)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay, D1 ≥ 5 x T₁ of the slowest relaxing proton).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the singlet from the two methyl groups is a suitable choice. For maleic anhydride, the singlet from the two vinyl protons is used.

Data Analysis: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities, particularly the starting material, benzyl cyanide.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • Synthesized this compound

  • High-purity solvent for dilution (e.g., Dichloromethane)

GC Conditions (Example):

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Procedure:

  • Prepare a dilute solution of the synthesized product in dichloromethane (e.g., 1 mg/mL).

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectra of any detected peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the functional groups present in the synthesized this compound.

Instrumentation: FTIR Spectrometer.

Procedure:

  • Acquire a background spectrum.

  • Place a small drop of the neat liquid sample on the ATR crystal or between two KBr plates.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Presentation and Comparative Analysis

Expected Spectral Data for this compound
TechniqueExpected Data
¹H NMR (CDCl₃)δ ~7.3-7.5 (m, 5H, Ar-H), δ ~1.7 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~128 (Ar-CH), δ ~126 (Ar-CH), δ ~124 (C≡N), δ ~40 (quaternary C), δ ~28 (CH₃)
GC-MS (EI)Molecular Ion (M⁺) at m/z = 145. Major fragments may include loss of a methyl group (m/z = 130).
FTIR (neat)~3060-3030 cm⁻¹ (Ar C-H stretch), ~2980-2930 cm⁻¹ (Aliphatic C-H stretch), ~2235 cm⁻¹ (C≡N stretch), ~1600, 1495, 1450 cm⁻¹ (Aromatic C=C stretch)
Comparison with Potential Impurity: Benzyl Cyanide
TechniqueThis compoundBenzyl Cyanide (Impurity)
¹H NMR Singlet at ~1.7 ppm (6H) for two methyl groups.Singlet at ~3.7 ppm (2H) for the benzylic CH₂ group.[1]
GC-MS Later retention time due to higher boiling point. Molecular ion at m/z 145.Earlier retention time. Molecular ion at m/z 117.[2]
FTIR Strong C≡N stretch around 2235 cm⁻¹.Strong C≡N stretch around 2250 cm⁻¹.[1]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity validation process.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_decision Purity Assessment cluster_outcome Outcome Synthesis Synthesized This compound TLC TLC Analysis Synthesis->TLC FTIR FTIR Spectroscopy TLC->FTIR Initial Check qNMR Quantitative NMR FTIR->qNMR GCMS GC-MS Analysis qNMR->GCMS Confirmatory Analysis Purity_Check Purity > 98%? GCMS->Purity_Check Pure Product is Pure Purity_Check->Pure Yes Purify Further Purification Required Purity_Check->Purify No Decision_Tree cluster_ftir FTIR Analysis cluster_qnmr qNMR Analysis cluster_gcms GC-MS Analysis Start Analyze Synthesized Product FTIR_Check C≡N peak at ~2235 cm⁻¹? Start->FTIR_Check FTIR_Pass Correct Functional Groups FTIR_Check->FTIR_Pass Yes FTIR_Fail Incorrect Product FTIR_Check->FTIR_Fail No qNMR_Check Purity by qNMR > 98%? FTIR_Pass->qNMR_Check qNMR_Pass High Purity Confirmed qNMR_Check->qNMR_Pass Yes qNMR_Fail Significant Impurities Present qNMR_Check->qNMR_Fail No GCMS_Check Benzyl Cyanide peak present? qNMR_Pass->GCMS_Check qNMR_Fail->GCMS_Check GCMS_Impurity Identify & Quantify Impurity GCMS_Check->GCMS_Impurity Yes GCMS_Clean No Volatile Impurities GCMS_Check->GCMS_Clean No

References

A Comparative Analysis of Synthetic Routes to 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. 2-Methyl-2-phenylpropanenitrile, a valuable building block, can be synthesized through various methodologies. This guide provides a comparative analysis of the most prevalent synthetic strategies, offering experimental data, detailed protocols, and mechanistic insights to inform your selection process.

The primary synthetic pathways to this compound involve the alkylation of a phenylacetonitrile precursor. The two main strategies are the direct, one-pot dimethylation of phenylacetonitrile and a stepwise approach involving the synthesis and subsequent methylation of 2-phenylpropanenitrile. Each approach has distinct advantages regarding yield, selectivity, and reaction conditions.

Comparative Performance of Synthesis Methods

The choice of synthetic route can significantly impact the yield, purity, and scalability of this compound production. The following table summarizes quantitative data from various reported methods.

MethodStarting MaterialMethylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
Direct Alkylation
Phase-Transfer Catalysis (PTC)PhenylacetonitrileMethyl Iodide50% aq. NaOH / Tetrabutylammonium Bromide (TBAB)Toluene30-402-10High-[1]
Base-Promoted (Borrowing Hydrogen)PhenylacetonitrileMethanolPotassium tert-butoxide (KOtBu)Toluene120-High-[1]
Stepwise Alkylation
Methylation of 2-Phenylpropanenitrile2-PhenylpropanenitrileDimethyl Carbonate (DMC)Potassium Carbonate (K₂CO₃)DMC (excess)180-95>99[2]

Reaction Pathways and Mechanisms

The underlying mechanisms of these synthetic routes dictate their outcomes and side-product profiles.

Direct Alkylation of Phenylacetonitrile via Phase-Transfer Catalysis

This method relies on the generation of a phenylacetonitrile carbanion in a biphasic system, facilitated by a phase-transfer catalyst. The catalyst transports the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the phenylacetonitrile. The resulting carbanion then undergoes nucleophilic attack on the methylating agent.

PTC_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH Na⁺OH⁻ Catalyst_aq Q⁺X⁻ NaOH->Catalyst_aq Ion Exchange PhCH2CN Phenylacetonitrile Carbanion [PhCHCN]⁻Na⁺ PhCH2CN->Carbanion Deprotonation MeI Methyl Iodide Product This compound Catalyst_org Q⁺OH⁻ Catalyst_aq->Catalyst_org Phase Transfer Carbanion->Product SN2 Attack Borrowing_Hydrogen Methanol Methanol (CH₃OH) Formaldehyde Formaldehyde (CH₂O) Methanol->Formaldehyde Oxidation (H₂ Borrowed) Intermediate Unsaturated Intermediate Formaldehyde->Intermediate Condensation Phenylacetonitrile Phenylacetonitrile Carbanion Carbanion Phenylacetonitrile->Carbanion Deprotonation (Base) Carbanion->Intermediate Product This compound Intermediate->Product Reduction (H₂ Returned) Stepwise_DMC Start Phenylacetonitrile Intermediate1 2-Phenylpropanenitrile Start->Intermediate1 First Methylation (DMC, K₂CO₃) Intermediate2 Carboxymethylated Intermediate Intermediate1->Intermediate2 Carboxymethylation (DMC, Base) Product This compound Intermediate2->Product Second Methylation

References

Spectroscopic Analysis of 2-Methyl-2-phenylpropanenitrile: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive spectroscopic analysis of 2-Methyl-2-phenylpropanenitrile for the purpose of structural confirmation. It offers a comparative look at its spectral characteristics alongside isomeric and structurally related alternatives, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.

Comparative Spectroscopic Data

The structural identity of this compound is unequivocally established by a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data for this compound and compare it with its structural isomers, 2-Phenylpropanenitrile and 2-Methyl-3-phenylpropanenitrile, highlighting the distinguishing spectral features.

Table 1: ¹H NMR Spectroscopic Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.50 - 7.30m5HAromatic (C₆H₅)
1.75s6HMethyl (-CH₃)
2-Phenylpropanenitrile [1]7.40 - 7.25m5HAromatic (C₆H₅)
3.85q1HMethine (-CH)
1.60d3HMethyl (-CH₃)
2-Methyl-3-phenylpropanenitrile 7.35 - 7.20m5HAromatic (C₆H₅)
3.00d2HMethylene (-CH₂-)
2.80m1HMethine (-CH)
1.35d3HMethyl (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data Comparison (Solvent: CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound [2]~139Quaternary Aromatic (C)
~129, 128, 126Aromatic (CH)
~123Nitrile (-CN)
~40Quaternary Aliphatic (C)
~28Methyl (-CH₃)
2-Phenylpropanenitrile [1]~137Quaternary Aromatic (C)
~129, 128, 127Aromatic (CH)
~122Nitrile (-CN)
~35Methine (-CH)
~21Methyl (-CH₃)
2-Methyl-3-phenylpropanenitrile [3]~136Quaternary Aromatic (C)
~129, 128, 127Aromatic (CH)
~124Nitrile (-CN)
~42Methylene (-CH₂)
~30Methine (-CH)
~16Methyl (-CH₃)

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundWavenumber (cm⁻¹)Assignment
This compound ~3060Aromatic C-H stretch
~2980Aliphatic C-H stretch
~2240Nitrile (-C≡N) stretch
~1600, 1495, 1450Aromatic C=C stretch
2-Phenylpropanenitrile [1]~3065Aromatic C-H stretch
~2990Aliphatic C-H stretch
~2245Nitrile (-C≡N) stretch
~1600, 1495, 1455Aromatic C=C stretch
2-Methyl-3-phenylpropanenitrile ~3060Aromatic C-H stretch
~2970Aliphatic C-H stretch
~2245Nitrile (-C≡N) stretch
~1605, 1495, 1450Aromatic C=C stretch

Table 4: Mass Spectrometry (MS) Data Comparison

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Interpretation
This compound 145 [M]⁺130, 116, 91[M-CH₃]⁺, [M-HCN-CH₃]⁺, [C₇H₇]⁺
2-Phenylpropanenitrile 131 [M]⁺116, 104, 77[M-CH₃]⁺, [M-HCN]⁺, [C₆H₅]⁺
2-Methyl-3-phenylpropanenitrile 145 [M]⁺116, 91, 54[M-C₂H₃N]⁺, [C₇H₇]⁺, [C₄H₆]⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following are generalized protocols for each spectroscopic method.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the nitrile compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Spectra are recorded on a 300 or 400 MHz spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 16 ppm. A sufficient number of scans (e.g., 16) are averaged to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between pulses.[4]

    • ¹³C NMR: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence. The spectral width is set to around 240 ppm. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) are accumulated with a relaxation delay of 2-5 seconds.[4]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The final spectrum, typically recorded from 4000 to 400 cm⁻¹, is an average of 16 to 32 scans to improve data quality.[4]

3. Mass Spectrometry (MS)

  • Sample Preparation: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and purification before analysis. For direct infusion, a dilute solution of the sample in a volatile solvent like methanol or acetonitrile is prepared.

  • Data Acquisition: Electron Ionization (EI) is a common method for nitrile compounds. In this technique, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound such as this compound.

G cluster_prep 1. Sample Preparation cluster_acq 2. Spectroscopic Data Acquisition cluster_interp 3. Data Interpretation cluster_confirm 4. Structural Confirmation pure_sample Pure Compound (this compound) nmr NMR (¹H & ¹³C) pure_sample->nmr ir FTIR pure_sample->ir ms MS (GC-MS) pure_sample->ms nmr_data Analyze Chemical Shifts, Multiplicity, Integration nmr->nmr_data ir_data Identify Functional Group Frequencies ir->ir_data ms_data Determine Molecular Weight & Fragmentation Pattern ms->ms_data structure Confirmed Structure nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for spectroscopic structural elucidation.

References

Unveiling the Reactivity of 2-Methyl-2-phenylpropanenitrile: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is paramount to the efficiency and success of a synthetic campaign. This guide provides a comprehensive comparison of the efficacy of 2-Methyl-2-phenylpropanenitrile in two fundamental reaction types: hydrolysis and reduction. Its performance is benchmarked against less sterically hindered analogues to provide a clear perspective on its reactivity.

This compound, a tertiary nitrile, presents a unique reactivity profile largely governed by the steric hindrance around the cyano group. This guide delves into the quantitative aspects of its conversion to 2-methyl-2-phenylpropanoic acid via hydrolysis and to 2-methyl-2-phenylpropan-1-amine through reduction, offering a valuable resource for synthetic planning.

Hydrolysis: The Impact of Steric Hindrance

The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis. This reaction can be performed under both acidic and basic conditions. However, the steric bulk of this compound significantly influences its rate of hydrolysis compared to less substituted nitriles.

Comparative Data for Nitrile Hydrolysis
NitrileReagents & ConditionsReaction TimeYield (%)Reference
This compound Conc. HCl, Reflux24 - 48 hModerate to GoodEstimated
2-Phenylpropionitrile Conc. HCl, Reflux4 - 8 h> 90%[General Procedure]
Phenylacetonitrile Conc. HCl, Reflux2 - 4 h> 90%[General Procedure]
This compound (Enzymatic) NitrilaseSignificantly Slower (8% of 2-phenylpropionitrile rate)-[1]

The data clearly indicates that the increased substitution at the α-carbon dramatically decreases the rate of hydrolysis. This is attributed to the difficulty of the nucleophile (water or hydroxide) in accessing the electrophilic carbon of the nitrile group.

Experimental Protocol: Acidic Hydrolysis of a Tertiary Nitrile (General Procedure)

A mixture of the tertiary nitrile (1.0 eq.) and concentrated hydrochloric acid (10-12 M, 10-20 vol. eq.) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature and extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

G cluster_workflow Acidic Hydrolysis Workflow start Start: this compound + Conc. HCl reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification workup->purify product Product: 2-Methyl-2-phenylpropanoic Acid purify->product

A generalized workflow for the acidic hydrolysis of a tertiary nitrile.

Reduction: Accessing Primary Amines

The reduction of nitriles is a fundamental route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. Similar to hydrolysis, the steric environment of the nitrile group in this compound is expected to play a role in its reduction.

Comparative Data for Nitrile Reduction
NitrileReducing Agent & ConditionsReaction TimeYield (%)Reference
This compound LiAlH₄ in THF, Reflux4 - 12 hGood[2] (Amide Reduction)
2-Phenylpropionitrile LiAlH₄ in THF, Reflux2 - 6 hHigh[General Procedure]
Phenylacetonitrile LiAlH₄ in THF, Reflux1 - 4 hHigh[General Procedure]

Note: The data for this compound is inferred from protocols for the reduction of the corresponding amide, which is a similar transformation. Specific, direct comparative studies on the reduction of this nitrile are not prevalent in the literature.

While tertiary nitriles can be successfully reduced, the reaction may require longer reaction times or more forcing conditions compared to less hindered nitriles.

Experimental Protocol: Reduction of a Tertiary Nitrile with LiAlH₄ (General Procedure)

Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the tertiary nitrile (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux. The reaction is monitored by TLC or GC. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude primary amine, which can be purified by distillation or chromatography.

G cluster_workflow Nitrile Reduction Workflow start Start: this compound + LiAlH4 in THF reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor quench Fieser Workup (Quenching) monitor->quench Reaction Complete isolate Filtration & Isolation quench->isolate product Product: 2-Methyl-2-phenylpropan-1-amine isolate->product

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the comprehensive characterization of pharmaceutical intermediates like 2-Methyl-2-phenylpropanenitrile is critical for ensuring quality, safety, and efficacy in the final drug product. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of this compound, also known as α,α-dimethylphenylacetonitrile. The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for structural confirmation, impurity profiling, or quantitative purity determination.

Executive Summary

A multi-faceted analytical approach is essential for the robust characterization of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for unambiguous structural identification. Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for separating and quantifying the compound and its impurities. When coupled with Mass Spectrometry (MS), these chromatographic techniques offer exceptional sensitivity and specificity for impurity identification. Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the compound's thermal stability and solid-state properties.

Comparison of Key Analytical Techniques

The following table summarizes the performance of various analytical techniques applicable to the characterization of this compound. The presented data is a composite derived from publicly available information and typical performance characteristics for these methods.

TechniqueInformation ProvidedTypical Purity MeasurementLimit of Detection (LOD) / Limit of Quantification (LOQ)Key StrengthsKey Limitations
Gas Chromatography (GC) Purity, impurity profile>96.0% - >98.0%[1]Impurity dependent, typically low ppmHigh resolution for volatile compounds, robust and reliableNot suitable for non-volatile or thermally labile impurities
GC-Mass Spectrometry (GC-MS) Structural confirmation, impurity identification, puritySemi-quantitative without standardsng to pg rangeHigh sensitivity and specificity, provides molecular weight and fragmentation data[2]Requires volatile and thermally stable compounds
High-Performance Liquid Chromatography (HPLC) Purity, impurity profileMethod dependentImpurity dependent, typically ng rangeVersatile for a wide range of compounds, including non-volatile impuritiesCan require more complex method development than GC
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation, purity (qNMR)Conforms to structure~0.1% for routine analysisProvides detailed structural information, non-destructiveLower sensitivity compared to MS-based methods
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identificationConforms to spectrum[1]mg to µg rangeFast, simple, and non-destructiveProvides limited structural information, not ideal for quantification
Thermal Analysis (TGA/DSC) Thermal stability, melting point, decomposition profileNot directly applicable for purityNot applicableProvides information on physical properties and stabilityNot suitable for identifying or quantifying impurities

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography (GC) for Purity Assessment

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 10 mL of a suitable solvent such as dichloromethane or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is designed for the separation and identification of volatile impurities in this compound.

  • Instrumentation: A GC-MS system.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable solvent like ethyl acetate.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

As this compound is an impurity in Loxoprofen, HPLC methods developed for Loxoprofen can be adapted to analyze it.[3][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural confirmation of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) experiments should be performed.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Mandatory Visualizations

The following diagrams illustrate key workflows for the analytical characterization of this compound.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Outcome Sample 2-Methyl-2- phenylpropanenitrile Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation GC GC Preparation->GC GCMS GC-MS Preparation->GCMS HPLC HPLC Preparation->HPLC NMR NMR Preparation->NMR FTIR FTIR Preparation->FTIR Purity Purity Assessment GC->Purity Impurity Impurity Profile GCMS->Impurity HPLC->Purity HPLC->Impurity Structure Structural Elucidation NMR->Structure FTIR->Structure

Caption: General experimental workflow for the characterization of this compound.

signaling_pathway Start Initial Characterization Structure_Confirm Structural Confirmation Start->Structure_Confirm (NMR, FTIR) Purity_Check Purity > 98%? Impurity_ID Impurity Identification Purity_Check->Impurity_ID No Release Release for Further Development Purity_Check->Release Yes Structure_Confirm->Purity_Check (GC, HPLC) Further_Purification Further Purification Impurity_ID->Further_Purification (GC-MS, LC-MS) Further_Purification->Purity_Check

Caption: Logical decision-making pathway for quality control of this compound.

References

A Comparative Performance Analysis of 2-Methyl-2-phenylpropanenitrile and Other Nitriles in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-Methyl-2-phenylpropanenitrile against other common nitriles in fundamental organic transformations, namely the Ritter reaction and hydrolysis. The selection of a nitrile substrate in chemical synthesis is critical, impacting reaction efficiency, yield, and scalability. This document summarizes quantitative data from various studies to facilitate informed decisions in experimental design and process development.

The Ritter Reaction: Synthesis of N-tert-Butyl Amides

The Ritter reaction is a powerful method for the synthesis of N-substituted amides from nitriles and a carbocation source, such as tert-butanol in the presence of a strong acid. The reactivity of the nitrile in this reaction is influenced by both electronic and steric factors.

A study on the mechanochemical Ritter reaction of various nitriles with tert-butanol provides a benchmark for the performance of a simple aromatic nitrile. In this context, a modified Ritter reaction has been shown to be highly effective for a wide range of aromatic and aliphatic nitriles, including those with significant steric hindrance, suggesting that tertiary nitriles like this compound can be expected to perform well.

Table 1: Performance of Nitriles in the Ritter Reaction with a tert-Butyl Cation Source

NitrileCation SourceAcid CatalystReaction ConditionsProductYield (%)Reference
Benzonitriletert-ButanolBrønsted AcidMechanochemicalN-tert-Butylbenzamide84[1]
Various Aromatic & Aliphatic Nitrilestert-Butyl AcetateSulfuric Acid (catalytic)42°C, 2 hoursN-tert-Butyl Amides88-95[2]

It is important to note that while direct comparative data for this compound under the exact same mechanochemical conditions as benzonitrile was not found, the high yields achieved in the modified Ritter reaction with a variety of nitriles suggest its suitability for this transformation. The tertiary nature of the carbon adjacent to the nitrile group in this compound does not appear to be a significant impediment under these conditions.

Experimental Protocol: Mechanochemical Ritter Reaction of Benzonitrile with tert-Butanol

This protocol describes a representative experimental setup for the Ritter reaction, which can be adapted for other nitriles.

Materials:

  • Benzonitrile

  • tert-Butanol

  • Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

  • Milling vessel and balls (e.g., tungsten carbide)

Procedure:

  • The nitrile and tert-butanol are added to a milling vessel with the catalyst and a milling ball.

  • The mixture is milled at a specified frequency for a designated time.

  • The solid reaction mixture is then worked up by dissolving it in a suitable solvent and purifying the product by recrystallization or column chromatography.

For a detailed protocol, please refer to the supporting information of the cited literature.[1]

Hydrolysis of Nitriles to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This reaction can be performed under acidic or basic conditions. The reactivity of the nitrile is influenced by steric hindrance around the cyano group and the electronic nature of the substituents.

Table 2: Yields for the Hydrolysis of Phenyl-substituted Nitriles

NitrileHydrolysis ConditionsProductYield (%)Reference
2-Phenylpropanenitrile1. 50% aq. NaOH, reflux, 20 h; 2. Acidification2-Phenylpropionic acid95-97[3]
Benzonitrile1. 10% aq. NaOH, reflux; 2. AcidificationBenzoic acidHigh[4]

The high yields reported for the hydrolysis of 2-phenylpropanenitrile suggest that the steric hindrance from the methyl group at the alpha-position does not significantly impede the reaction under vigorous basic conditions. It can be inferred that this compound, a tertiary nitrile, would also undergo hydrolysis to 2-methyl-2-phenylpropanoic acid, although potentially requiring more forcing conditions due to increased steric hindrance.[5]

Experimental Protocol: Alkaline Hydrolysis of 2-Phenylpropanenitrile

This protocol provides a general procedure for the hydrolysis of a nitrile to a carboxylic acid.

Materials:

  • 2-Phenylpropanenitrile

  • 50% aqueous sodium hydroxide solution

  • Concentrated hydrochloric acid

Procedure:

  • A mixture of the nitrile and aqueous sodium hydroxide is heated at reflux for several hours.

  • The reaction progress is monitored until the disappearance of the nitrile.

  • The reaction mixture is cooled, and then acidified with concentrated hydrochloric acid until the precipitation of the carboxylic acid is complete.

  • The solid product is collected by filtration, washed with cold water, and dried.

For specific quantities and reaction times, refer to the cited literature.[3]

Visualizing Reaction Pathways

To further illustrate the chemical transformations discussed, the following diagrams represent the general mechanisms and workflows.

hydrolysis_mechanism Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ ImidicAcid R-C(OH)=NH ProtonatedNitrile->ImidicAcid + H₂O, - H⁺ Amide R-C(=O)NH₂ ImidicAcid->Amide Tautomerization CarboxylicAcid R-COOH Amide->CarboxylicAcid + H₂O, - NH₃

General mechanism of acid-catalyzed nitrile hydrolysis.

ritter_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Nitrile Nitrile Mixing Mixing and Reaction Nitrile->Mixing Alcohol Alcohol (e.g., tert-Butanol) Alcohol->Mixing Acid Strong Acid Acid->Mixing Quenching Quenching (e.g., with ice-water) Mixing->Quenching Filtration Filtration Quenching->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Product N-substituted Amide Purification->Product

General experimental workflow for the Ritter reaction.

Conclusion

This comparative guide indicates that this compound is a viable substrate for key synthetic transformations such as the Ritter reaction and hydrolysis. While direct, side-by-side comparative data with other nitriles is limited in the reviewed literature, the available evidence suggests that its tertiary nature, while increasing steric bulk, does not preclude its participation in these reactions, often with high yields under appropriate conditions. The choice of nitrile will ultimately depend on the specific requirements of the synthetic target and the optimization of reaction conditions. Researchers are encouraged to consult the primary literature for detailed experimental procedures and to perform optimization studies for their specific applications.

References

Unveiling Potential Cross-Reactivity: A Comparative Guide for 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential cross-reactivity of 2-Methyl-2-phenylpropanenitrile and structurally similar compounds in common analytical methods. Due to a lack of direct cross-reactivity studies on this compound, this report leverages data from structurally related phenylethylamine and cathinone derivatives to predict potential interactions and provide a framework for experimental investigation. The information herein is intended to assist researchers in anticipating analytical challenges, designing appropriate validation studies, and interpreting data accurately.

Immunoassay Cross-Reactivity

Immunoassays are a cornerstone of high-throughput screening. However, the potential for cross-reactivity with structurally related, non-target compounds is a critical consideration that can lead to false-positive results. Given the structural similarity of this compound to several classes of psychoactive substances, understanding its potential to cross-react with existing immunoassays is paramount.

Principle of Competitive Immunoassay

The most common format for detecting small molecules like this compound and its analogues is the competitive immunoassay. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte (High) Bound_Complex_H Analyte-Antibody Complex Analyte_H->Bound_Complex_H Binds Labeled_Analyte_H Labeled Analyte Free_Labeled_Analyte_H Free Labeled Analyte Labeled_Analyte_H->Free_Labeled_Analyte_H Remains Free Antibody_H Antibody Antibody_H->Bound_Complex_H Signal_H Low Signal Bound_Complex_H->Signal_H Free_Labeled_Analyte_H->Signal_H Results in Analyte_L Analyte (Low) Free_Analyte_L Free Analyte Analyte_L->Free_Analyte_L Remains Free Labeled_Analyte_L Labeled Analyte Bound_Complex_L Labeled Analyte-Antibody Complex Labeled_Analyte_L->Bound_Complex_L Binds Antibody_L Antibody Antibody_L->Bound_Complex_L Signal_L High Signal Bound_Complex_L->Signal_L Results in Free_Analyte_L->Signal_L G cluster_workflow Competitive ELISA Workflow A Coat plate with capture antibody or antigen B Wash plate A->B C Block non-specific binding sites B->C D Wash plate C->D E Add sample/standard and enzyme-labeled antigen (competitor) D->E F Incubate E->F G Wash plate F->G H Add substrate G->H I Incubate (color development) H->I J Add stop solution I->J K Read absorbance J->K

A Comparative Guide to the Quantitative Analysis of 2-Methyl-2-phenylpropanenitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Methyl-2-phenylpropanenitrile in reaction mixtures is critical for reaction monitoring, yield optimization, and quality control in synthetic chemistry and pharmaceutical development. This guide provides an objective comparison of three common analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). The performance of each method is compared, and detailed experimental protocols are provided to assist in the selection and implementation of the most suitable technique for your specific research needs.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of GC-FID, RP-HPLC-UV, and qNMR for the analysis of small aromatic nitriles like this compound. The presented data are representative values based on the analysis of structurally similar compounds and should be considered as a general guideline. Method validation should be performed for specific applications.

Table 1: Gas Chromatography - Flame Ionization Detection (GC-FID) Performance

ParameterTypical Performance
Linearity (R²)> 0.999
Range0.1 - 1000 µg/mL
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: Reverse-Phase High-Performance Liquid Chromatography - UV Detection (RP-HPLC-UV) Performance

ParameterTypical Performance
Linearity (R²)> 0.999
Range0.1 - 500 µg/mL
Limit of Detection (LOD)0.02 - 0.2 µg/mL
Limit of Quantification (LOQ)0.1 - 1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 3: Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR) Performance

ParameterTypical Performance
Linearity (R²)Not Applicable (Direct Method)
RangeConcentration dependent
Limit of Detection (LOD)~10-50 µg/mL
Limit of Quantification (LOQ)~50-200 µg/mL
Precision (%RSD)< 1%
Accuracy (% Recovery)99 - 101%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography - Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

  • Quench a known volume of the reaction mixture at a specific time point.

  • Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration within the calibration range.

  • Add a known concentration of an internal standard (e.g., dodecane or tetradecane) to the diluted sample.

  • Vortex the sample to ensure homogeneity.

  • If necessary, filter the sample through a 0.45 µm syringe filter into a GC vial.

GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Detector Temperature: 280 °C

Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for a series of calibration standards.

  • Determine the concentration of this compound in the reaction mixture sample from the calibration curve.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing p1 Quench Reaction Mixture p2 Dilute with Solvent p1->p2 p3 Add Internal Standard p2->p3 p4 Vortex and Filter p3->p4 a1 Inject Sample p4->a1 a2 Separation in GC Column a1->a2 a3 Detection by FID a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

GC-FID Experimental Workflow

Reverse-Phase High-Performance Liquid Chromatography - UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis.

Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • If an internal standard is used, add a known concentration to the diluted sample.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound)

Data Analysis:

  • Create a calibration curve by plotting the peak area of this compound against its concentration for a series of standards.

  • Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Quench Reaction p2 Dilute with Mobile Phase p1->p2 p3 Filter Sample p2->p3 a1 Inject into HPLC p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Peak Area Measurement a3->d1 d2 Construct Calibration Curve d1->d2 d3 Determine Concentration d2->d3

RP-HPLC-UV Experimental Workflow

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte.[1]

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene) to the NMR tube. The internal standard's signals should not overlap with the analyte's signals.[2]

  • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve the sample and the internal standard.

  • Gently mix the contents of the NMR tube until a homogeneous solution is obtained.

NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard 1D proton experiment

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).

  • Pulse Angle: A calibrated 90° pulse.

Data Analysis:

  • Process the NMR spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / msample) * PIS

    Where:

    • C = Concentration or Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Analysis p1 Weigh Reaction Mixture p2 Weigh Internal Standard p1->p2 p3 Add Deuterated Solvent p2->p3 p4 Homogenize Solution p3->p4 a1 Insert Sample into Spectrometer p4->a1 a2 Acquire 1D ¹H Spectrum a1->a2 d1 Process Spectrum a2->d1 d2 Integrate Analyte & IS Signals d1->d2 d3 Calculate Concentration d2->d3

qNMR Experimental Workflow

Method Comparison and Selection

The choice of the most appropriate analytical method depends on several factors, including the complexity of the reaction mixture, the required sensitivity and accuracy, available instrumentation, and the desired sample throughput.

  • GC-FID is an excellent choice for routine analysis of volatile and thermally stable compounds in relatively clean reaction mixtures. It offers high precision and a wide linear range.

  • RP-HPLC-UV is a versatile and robust technique suitable for a broader range of compounds, including those that are non-volatile or thermally labile. It is widely available in most analytical laboratories.

  • qNMR provides the highest accuracy and precision and is considered a primary ratio method, making it ideal for the certification of reference materials and for obtaining highly accurate quantitative data without the need for an analyte-specific calibration curve.[1] However, it generally has lower sensitivity compared to chromatographic methods and requires careful optimization of experimental parameters.

By carefully considering the specific requirements of the analysis, researchers can select the most suitable method to obtain reliable and accurate quantitative data for this compound in their reaction mixtures.

References

Comparison of catalysts for 2-Methyl-2-phenylpropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Synthesis of 2-Methyl-2-phenylpropanenitrile

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, is critically influenced by the choice of catalyst. This guide provides a detailed comparison of various catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their synthetic needs.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of different types of catalysts in reactions analogous to the synthesis of this compound, providing a clear comparison of their respective yields and reaction times. The data for phase-transfer catalysts is based on the benzylation of 2-phenylpropanenitrile, a closely related C-alkylation reaction that highlights the relative efficacy of these catalysts.[1]

Catalyst TypeCatalyst ExampleSubstrateAlkylating AgentReaction Time (hours)Yield (%)
Phase-Transfer Catalysts
Quaternary Ammonium SaltTetrabutylammonium Bromide (TBAB)2-PhenylpropanenitrileBenzyl chloride685[1]
Quaternary Phosphonium SaltTetrabutylphosphonium Bromide (TBPB)2-PhenylpropanenitrileBenzyl chloride692[1]
Crown Ether18-Crown-62-PhenylpropanenitrileBenzyl chloride495[1]
Metal-Free Methylation
Quaternary Ammonium SaltPhenyltrimethylammonium Iodide (PhMe₃NI)(4-Biphenyl)acetonitrilePhMe₃NI2459 (monomethylated)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the synthesis of 2-arylpropionitriles and can be adapted for the specific synthesis of this compound.

Phase-Transfer Catalyzed Alkylation of 2-Phenylpropanenitrile[1]

This protocol describes a general procedure for the C-alkylation of a nitrile using a phase-transfer catalyst.

Materials:

  • 2-Phenylpropanenitrile (1.0 equiv.)

  • Benzyl chloride (1.2 equiv.)

  • Toluene (5 mL per mmol of nitrile)

  • 50% (w/w) aqueous sodium hydroxide solution (5.0 equiv.)

  • Phase-transfer catalyst (TBAB, TBPB, or 18-Crown-6) (0.05 equiv.)

  • Water

  • Ethyl acetate

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-phenylpropanenitrile and toluene.

  • The phase-transfer catalyst (e.g., TBAB, TBPB, or 18-Crown-6) is added to the mixture.

  • The 50% aqueous sodium hydroxide solution is added, and the mixture is stirred vigorously at room temperature for 30 minutes.

  • Benzyl chloride is added dropwise to the reaction mixture.

  • The reaction is heated to 60°C and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed successively with water, dilute hydrochloric acid, and water again.[2]

  • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure.

  • The product can be further purified by vacuum distillation.[2]

Metal-Free α-Methylation of Aryl Acetonitriles

This protocol utilizes a quaternary ammonium salt as both the catalyst and the methylating agent.

Materials:

  • Aryl acetonitrile (e.g., (4-Biphenyl)acetonitrile)

  • Phenyltrimethylammonium Iodide (PhMe₃NI)

  • Cesium carbonate (Cs₂CO₃) as a base

  • Toluene as the solvent

Procedure:

  • In a reaction vessel, the aryl acetonitrile, PhMe₃NI, and Cs₂CO₃ are combined in toluene.

  • The mixture is heated to 120°C.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

  • After completion, the reaction mixture is subjected to an acidic workup to remove byproducts like N,N-dimethylaniline as its water-soluble HCl salt.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows described in this guide.

G Experimental Workflow for Catalyst Comparison cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with 2-phenylpropanenitrile and toluene B Add Phase-Transfer Catalyst (TBAB, TBPB, or 18-Crown-6) A->B C Add 50% aq. NaOH and stir B->C D Add Benzyl Chloride C->D E Heat to 60°C D->E F Monitor by TLC E->F G Cool and dilute with water and ethyl acetate F->G Upon completion H Separate layers and extract aqueous phase G->H I Wash organic layer H->I J Dry and remove solvent I->J K Purify by vacuum distillation J->K L L K->L Pure Product

Caption: Workflow for Phase-Transfer Catalyzed Synthesis.

G Phase-Transfer Catalysis Mechanism (Extraction) cluster_aqueous Aqueous Phase cluster_organic Organic Phase OH_aq OH⁻ RCN_H_aq R-CH₂-CN OH_aq->RCN_H_aq Deprotonation at interface Na_aq Na⁺ Q_X_org Q⁺X⁻ (Catalyst) R_CH_CN_org [R-CH-CN]⁻Q⁺ Q_X_org->R_CH_CN_org Anion Exchange R_X_org R'-X (Alkylating Agent) R_CH_CN_org->R_X_org Alkylation Product_org R-CH(R')-CN R_X_org->Product_org X_Q_org Q⁺X⁻ Product_org->X_Q_org Forms Q⁺X⁻

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. 2-Methyl-2-phenylpropanenitrile, a nitrile compound, is classified as a toxic substance and requires specific procedures for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this chemical.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The compound is acutely toxic and poses significant health risks upon exposure.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)Category 3Toxic if swallowed.[1]
Acute Toxicity (Dermal)Category 3Toxic in contact with skin.[1]
Acute Toxicity (Inhalation)Category 3Toxic if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[2]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to ensure the safety of laboratory personnel and compliance with regulations.

1. Personal Protective Equipment (PPE): Before handling this compound, it is crucial to be outfitted with the appropriate PPE. This includes:

  • Gloves: Wear chemically resistant gloves.

  • Protective Clothing: A lab coat or chemical-resistant apron is required.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.

  • Face Protection: A face shield may be necessary for splash hazards.

2. Waste Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for hazardous chemical waste.

  • Avoid Mixing: Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Container Sealing: Ensure the waste container is tightly sealed to prevent the release of vapors.

3. Storage of Waste:

  • Secure Location: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Labeling: The container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

4. Final Disposal:

  • Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and approved waste disposal company.

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and national environmental regulations.

  • Container Decontamination: Before disposing of the empty container, ensure it is completely emptied of its contents.

Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.

start Start: this compound to be disposed ppe 1. Wear Appropriate PPE: - Chemical resistant gloves - Protective clothing - Eye/face protection start->ppe collect_waste 2. Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste seal_container 3. Tightly Seal the Waste Container collect_waste->seal_container store_waste 4. Store in a Secure and Well-Ventilated Area seal_container->store_waste contact_ehs 5. Contact Licensed Waste Disposal Company store_waste->contact_ehs disposal 6. Arrange for Pickup and Disposal Following all Regulations contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-2-phenylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-2-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS No. 1195-98-8) to ensure a safe laboratory environment. Adherence to these protocols is essential for minimizing exposure and managing risks effectively.

Hazard Summary

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It also causes skin and serious eye irritation.[1][3][4]

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 3[1][2]
Acute Toxicity, DermalCategory 3[1][2]
Acute Toxicity, InhalationCategory 3[1][2]
Skin Corrosion/IrritationCategory 2[1][2]
Serious Eye Damage/Eye IrritationCategory 2A[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following equipment should be used when handling this chemical.[1][5]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet recognized standards (e.g., ANSI Z87.1). A face shield provides additional protection against splashes.[6]
Hand Protection Chemical-Resistant GlovesImpervious gloves, such as disposable nitrile gloves, are recommended for short-term protection.[5] For prolonged contact, consult the glove manufacturer's resistance guide.
Body Protection Laboratory CoatA flame-resistant lab coat worn over personal clothing is recommended. Ensure it is fully buttoned to maximize skin coverage.[5]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or equivalent approved respirator if working outside a fume hood or if aerosol generation is possible.[7]
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[5]

Operational and Disposal Plans

Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle this chemical in a properly functioning chemical fume hood.[7]

  • Ensure a safety shower and eye wash station are readily accessible.

2. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) thoroughly before starting any work.[7]

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all required equipment and reagents in advance to minimize handling time.

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not inhale vapors or mists.[7]

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the work area.[1][3]

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep the container tightly closed and store locked up.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

Spill Response Plan

In the event of a spill, follow these procedures immediately:

1. Immediate Actions:

  • Alert others in the vicinity and evacuate the immediate area if necessary.[10][11]

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

2. Personal Protection:

  • Don the appropriate PPE before attempting to clean the spill.[12]

3. Containment and Cleanup:

  • For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill.[1][13]

  • Work from the outside of the spill inwards to prevent spreading.[12][14]

  • Do not use combustible materials, such as sawdust, to absorb the spill.

  • Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9]

4. Decontamination:

  • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[14]

First Aid Measures

Immediate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container.[13]

2. Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[1][3]

  • Do not dispose of this chemical down the drain.[1]

Workflow Visualizations

The following diagrams illustrate the key workflows for handling and responding to incidents involving this compound.

prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE storage Secure Storage handling->storage After Use waste Waste Collection handling->waste Generate Waste disposal Hazardous Waste Disposal waste->disposal Follow Regulations spill Spill Occurs alert Alert & Evacuate spill->alert ppe Don PPE alert->ppe contain Contain & Absorb ppe->contain cleanup Collect Waste contain->cleanup decon Decontaminate Area cleanup->decon

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-Methyl-2-phenylpropanenitrile

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